N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSXKMMQOZUNU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428555 | |
| Record name | BOC-D-LYS(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65360-27-2 | |
| Record name | BOC-D-LYS(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine chemical properties
An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
Introduction
This compound, also known as Boc-D-Lys(Boc)-OH, is a derivative of the amino acid D-lysine where both the alpha (Nα) and epsilon (Nε) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection makes it a valuable building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry and drug development. The Boc protecting groups prevent unwanted side reactions at the amino functionalities, allowing for controlled and specific peptide chain elongation.[1] They are stable under a variety of reaction conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA).[2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and common workflows involving this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 65360-27-2 | [3][4][5] |
| Molecular Formula | C16H30N2O6 | [3][5] |
| Molecular Weight | 346.42 g/mol | [3][4][5] |
| Appearance | Colorless to off-white solid-liquid mixture | [4][5] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Boiling Point | 514.4 ± 45.0 °C at 760 mmHg | [3][5] |
| Flash Point | 264.9 ± 28.7 °C | [3] |
| pKa | 3.99 ± 0.21 (Predicted) | [5] |
| LogP | 2.52 | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance) | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research.
Synthesis of Boc-Protected Lysine
A general method for the synthesis of N,N-bis-Boc protected lysine involves the reaction of lysine with di-tert-butyl dicarbonate ((Boc)2O). The following protocol is adapted from a synthesis using L-lysine hydrochloride.[2]
Materials:
-
Lysine hydrochloride
-
Sodium bicarbonate (NaHCO3)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve lysine hydrochloride and sodium bicarbonate in deionized water.
-
Cool the solution in an ice-water bath.
-
Add a solution of (Boc)2O in dioxane dropwise to the cooled lysine solution with constant stirring.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)2O.
-
Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid.
-
Extract the product three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous MgSO4 for 12 hours.
-
Concentrate the solution under vacuum to obtain the product as a white solid.[2] A typical yield for this type of reaction is around 85%.[2]
Use in Peptide Dendron Synthesis
N2,N6-Bis(tert-butoxycarbonyl)-lysine is a key reagent in the divergent synthesis of poly(L-lysine) dendrons.[2] The protocol below describes the coupling reaction to form a first-generation (G1) dendron.[2]
Materials:
-
Core molecule (e.g., propargylamine)
-
Boc-Lys(Boc)-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2)
-
Saturated solutions of NaHCO3, NaHSO4, and NaCl
Procedure:
-
In a flask under a nitrogen atmosphere, combine the core molecule, Boc-Lys(Boc)-OH, EDC, and HOBT in CH2Cl2.[2][6]
-
Stir the reaction in an ice-water bath for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.[2]
-
Wash the solution sequentially with saturated NaHCO3, NaHSO4, and NaCl solutions (twice each).[2]
-
Dry the organic phase, concentrate it, and purify the product using column chromatography.[2]
Deprotection of Boc Groups
The removal of the Boc protecting groups is a critical step to expose the free amino groups for subsequent reactions. This is typically achieved under acidic conditions.[2]
Materials:
-
Boc-protected compound
-
Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in a 1:1 mixture of CH2Cl2 and TFA.[2]
-
Allow the reaction to proceed for 4 hours at room temperature.[2]
-
Remove the CH2Cl2 and TFA under vacuum.
-
Precipitate the deprotected product by adding anhydrous diethyl ether and stirring for 4 hours.[2]
-
Remove the diethyl ether to obtain the final product as a powder.[2]
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: General workflow for the synthesis of N2,N6-Bis(Boc)-D-lysine.
Caption: Workflow for first-generation dendron synthesis using Boc-Lys(Boc)-OH.
Caption: Logical steps for the acid-catalyzed deprotection of Boc groups.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
-
Pure Form: For long-term storage, the pure compound should be kept at -20°C, where it is stable for up to 3 years.[4] It can also be stored at 4°C for up to 2 years.[4] The compound should be sealed in a dry environment.[5]
-
In Solvent: When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4]
Conclusion
This compound is an indispensable reagent for researchers and scientists in the field of peptide chemistry and drug discovery. Its well-defined chemical properties, coupled with established protocols for its synthesis, application, and deprotection, facilitate the creation of complex peptides and other macromolecules with high precision. The dual Boc protection offers excellent stability and allows for strategic, controlled deprotection, making it a cornerstone for advanced synthetic applications.
References
An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
CAS Number: 65360-27-2
This technical guide provides a comprehensive overview of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role as a building block in the synthesis of peptides and other complex molecules.
Physicochemical and Spectroscopic Data
This compound, also known as Boc-D-Lys(Boc)-OH, is a derivative of the amino acid D-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection makes it a valuable component in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), by preventing unwanted side reactions at the lysine side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 65360-27-2 | [1][2] |
| Molecular Formula | C16H30N2O6 | [1][3] |
| Molecular Weight | 346.42 g/mol | [1][3] |
| Appearance | Colorless to off-white solid-liquid mixture | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 514.4 ± 45.0 °C at 760 mmHg | [1] |
| Flash Point | 264.9 ± 28.7 °C | [1] |
| Purity | ≥95.0% | [3] |
| Optical Rotation | +3.4° (c=1.00 g/100ml , MEOH) | [3] |
Table 2: Storage and Handling
| Condition | Duration |
| Pure Form at -20°C | 3 years |
| Pure Form at 4°C | 2 years |
| In Solvent at -80°C | 6 months |
| In Solvent at -20°C | 1 month |
| [Source: MedChemExpress Certificate of Analysis][3] |
Experimental Protocols
Synthesis of this compound
The following protocol, adapted from the synthesis of the L-enantiomer, describes a common method for preparing Boc-D-Lys(Boc)-OH.[1]
Materials:
-
D-lysine hydrochloride
-
Sodium bicarbonate (NaHCO3)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve D-lysine hydrochloride and a molar excess of sodium bicarbonate in deionized water in a flask and cool the mixture in an ice-water bath.
-
Separately, dissolve Di-tert-butyl dicarbonate (approximately 3 molar equivalents to the lysine) in dioxane.
-
Add the (Boc)2O solution dropwise to the stirring lysine solution.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)2O and other nonpolar impurities.
-
Carefully adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid, making it extractable into an organic solvent.
-
Extract the product three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.
-
Filter off the drying agent and concentrate the organic phase under vacuum to yield the product, typically as a white solid.
Synthesis workflow for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Lys(Boc)-OH is primarily used as a monomer in the synthesis of peptides. The Boc protecting groups are stable under the basic conditions used for Fmoc deprotection, making it suitable for Fmoc-based SPPS strategies where a Boc-protected lysine is desired. However, it is most commonly associated with Boc-based SPPS.
General Boc-SPPS Cycle:
-
Resin Preparation: The synthesis begins with a resin support, often a Merrifield or PAM resin, to which the first amino acid is attached.
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to free the amine for the next coupling step.
-
Coupling: The next Boc-protected amino acid (such as Boc-D-Lys(Boc)-OH) is activated and coupled to the N-terminus of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired sequence.
-
Cleavage: Once the peptide is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups (including the Boc on the lysine side chain) are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
References
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, a key derivative of the amino acid D-lysine, serves as a fundamental building block in the synthesis of complex peptides and other specialized organic molecules. The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on both the alpha (Nα) and epsilon (Nε) amino groups allows for precise control during chemical synthesis, making it an invaluable tool in pharmaceutical research and development. This technical guide provides an in-depth analysis of its molecular properties, synthesis, and its role in broader biological contexts.
Core Molecular Data
The fundamental quantitative data for this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 346.42 g/mol | [1] |
| Chemical Formula | C₁₆H₃₀N₂O₆ | [1] |
Molecular Weight Breakdown
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation based on the chemical formula C₁₆H₃₀N₂O₆ is detailed in the following table.
| Element | Symbol | Atomic Weight (amu) | Count | Total Atomic Weight (amu) |
| Carbon | C | ~12.011 | 16 | 192.176 |
| Hydrogen | H | ~1.008 | 30 | 30.240 |
| Nitrogen | N | ~14.007 | 2 | 28.014 |
| Oxygen | O | ~15.999 | 6 | 95.994 |
| Total | 346.424 |
Chemical Structure and Synthesis
The structure of this compound features a D-lysine core with both amino groups protected by Boc groups. This dual protection is crucial for preventing unwanted side reactions during peptide synthesis.
Experimental Protocols
The following is a representative protocol for the synthesis and purification of N2,N6-Bis(tert-butoxycarbonyl)-lysine. While this specific protocol is for the L-enantiomer, the chemical principles and procedures are directly applicable to the synthesis of the D-enantiomer.[2]
Synthesis of this compound
Materials:
-
D-Lysine Hydrochloride
-
Sodium Bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized Water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium Sulfate (MgSO₄)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve D-Lysine Hydrochloride and Sodium Bicarbonate in deionized water in a flask and cool the mixture in an ice-water bath.
-
Separately, dissolve Di-tert-butyl dicarbonate in dioxane.
-
Add the (Boc)₂O solution dropwise to the cooled lysine solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)₂O.
-
Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.
-
Extract the product from the acidified aqueous solution three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.
-
Filter the drying agent and concentrate the organic phase under vacuum to yield the final product.
Purification and Characterization
The crude product can be further purified by column chromatography.[2] The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can be used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[3]
Role in Signaling Pathways and Drug Development
While this compound itself is a synthetic intermediate and not directly involved in biological signaling, the core molecule, lysine, and its derivatives play crucial roles in various cellular processes.
Lysine residues within proteins are subject to a variety of post-translational modifications, such as methylation, acetylation, and ubiquitination. These modifications are critical for regulating enzyme activity, gene expression, and protein stability, thereby impacting numerous biological pathways. Lysine also serves as a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism.[4]
The use of Boc-protected amino acids, such as this compound, is fundamental in the field of drug development, particularly in solid-phase peptide synthesis (SPPS).[5][] The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[5][7] This allows for the stepwise and controlled assembly of peptide chains, which is essential for the synthesis of peptide-based therapeutics.[]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | SIELC Technologies [sielc.com]
- 4. [PDF] Lysine: biosynthesis, catabolism and roles | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
An In-depth Technical Guide to Boc-D-Lys(Boc)-OH: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα,Nε-bis(tert-butoxycarbonyl)-D-lysine, commonly known as Boc-D-Lys(Boc)-OH. This derivative of the amino acid D-lysine is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis for drug discovery and development. Its dual protecting groups allow for selective chemical manipulations, making it an invaluable tool for constructing complex peptide structures.
Chemical Structure and Properties
Boc-D-Lys(Boc)-OH is a D-lysine derivative where both the alpha-amino group (Nα) and the epsilon-amino group (Nε) of the side chain are protected by a tert-butoxycarbonyl (Boc) group. This protection strategy prevents unwanted side reactions at these amino groups during chemical synthesis.
The chemical structure is as follows:
Caption: Chemical structure of Boc-D-Lys(Boc)-OH.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2483-46-7 | [1] |
| Molecular Formula | C16H30N2O6 | [1] |
| Molecular Weight | 346.42 g/mol | [1] |
| Appearance | White solid | [2] |
| Storage Temperature | 2-8°C |
Synthesis of Boc-D-Lys(Boc)-OH
The most common and efficient method for the synthesis of Boc-D-Lys(Boc)-OH involves the reaction of D-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. The Boc anhydride serves as the source of the Boc protecting groups.[1][2]
Logical Workflow for Synthesis
The synthesis follows a straightforward logical progression from starting materials to the final protected amino acid.
References
N2,N6-di-Boc-D-lysine: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed overview of the core physical characteristics of N2,N6-di-Boc-D-lysine, a crucial building block for researchers, scientists, and professionals in drug development and peptide synthesis.
Core Physical Characteristics
N2,N6-di-Boc-D-lysine, a derivative of the amino acid D-lysine with both the alpha and epsilon amino groups protected by tert-butoxycarbonyl (Boc) groups, is a key reagent in solid-phase peptide synthesis and medicinal chemistry. Its physical properties are fundamental to its handling, storage, and reactivity in synthetic protocols.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of N2,N6-di-Boc-D-lysine and its L-isomer counterpart for comparative analysis.
| Property | Value | Notes |
| Molecular Formula | C16H30N2O6 | |
| Molecular Weight | 346.42 g/mol | |
| Appearance | White solid | Based on the L-isomer[1]. |
| Melting Point | Not available | Data for the di-Boc protected D-lysine is not readily available. For comparison, Nα-Boc-D-lysine has a melting point of 195-212 °C[2]. The related Nalpha,Nepsilon-Di-Boc-L-lysine N-succinimidyl ester has a melting point of 184°C[3]. |
| Optical Rotation | Expected to be approx. +2.75° to +3.75° | The L-isomer, Nalpha,Nepsilon-Di-Boc-L-lysine, has a specific rotation of -2.75° to -3.75° (c=5 in methanol)[1]. The D-isomer is expected to have a similar magnitude with a positive sign. |
| Solubility | Soluble in many organic solvents | The L-isomer is described as a clear oil in some preparations, suggesting solubility in solvents like ethyl acetate[4]. The related Nalpha,Nepsilon-Di-Boc-L-lysine N-succinimidyl ester is slightly soluble in water[3]. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N2,N6-di-Boc-D-lysine are critical for its effective use.
Synthesis and Purification of N2,N6-di-Boc-L-lysine
A general procedure for the synthesis of the L-isomer, which can be adapted for the D-isomer, involves the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate in a dioxane and water mixture. The pH of the reaction is maintained between 10 and 11 by the addition of a base, such as sodium hydroxide. The reaction is typically stirred at room temperature overnight. Following the reaction, the mixture is concentrated, acidified, and extracted with an organic solvent like ethyl acetate. The organic phases are then combined and dried to yield the product, which may present as a colorless liquid or oil[4].
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of N2,N6-di-Boc-D-lysine.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small, dry sample of the substance is packed into a capillary tube. The tube is then placed in the apparatus and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Workflow for Melting Point Determination
Caption: Standard workflow for determining the melting point of a solid compound.
Measurement of Optical Rotation
The optical rotation of a chiral compound in solution is measured using a polarimeter. A solution of the compound with a known concentration is prepared in a suitable solvent. This solution is then placed in a polarimeter cell of a specific path length. Plane-polarized light is passed through the solution, and the angle of rotation of the light is measured. The specific rotation is then calculated from the observed rotation, concentration, and path length.
Workflow for Optical Rotation Measurement
Caption: General workflow for measuring the optical rotation of a chiral compound.
References
- 1. Nalpha,Nepsilon-Di-Boc-L-lysine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nalpha,Nepsilon-Di-Boc-L-lysine N-succinimidyl ester, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]
An In-Depth Technical Guide to (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic Acid: A Cornerstone in Modern Peptide Synthesis
(R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid , systematically known as Nα,Nε-bis(Boc)-D-lysine , is a synthetically modified amino acid that serves as a critical building block in the chemical synthesis of peptides. This guide provides a comprehensive overview of its fundamental properties, its primary application in Solid-Phase Peptide Synthesis (SPPS), and detailed experimental protocols for its use. The incorporation of this D-enantiomer of lysine is a key strategy in the development of peptide-based therapeutics with enhanced stability and efficacy.
Core Chemical and Physical Properties
(R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid is a white to off-white solid at room temperature. The presence of two tert-butoxycarbonyl (Boc) protecting groups on both the alpha (α) and epsilon (ε) amino groups of the D-lysine backbone is its defining structural feature. These bulky, acid-labile protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.
| Property | Value |
| Molecular Formula | C₁₆H₃₀N₂O₆ |
| Molecular Weight | 346.42 g/mol |
| CAS Number | 65360-27-2 |
| IUPAC Name | (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |
| Melting Point | Not consistently reported, varies with purity |
The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid is as a monomer unit in Boc-chemistry based Solid-Phase Peptide Synthesis (SPPS). The rationale for its use is twofold, revolving around the Boc protecting groups and the D-stereochemistry of the amino acid.
The Function of Boc Protecting Groups
In SPPS, a peptide chain is assembled sequentially while anchored to a solid support (resin). To ensure the correct sequence, the reactive amino group of the incoming amino acid must be temporarily blocked or "protected". The Boc group serves this purpose. It is stable under the conditions required for peptide bond formation but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. The presence of a Boc group on both the α-amino and the ε-amino group of the lysine side chain ensures that neither participates in unwanted reactions during the elongation of the peptide backbone.
The Advantage of D-Amino Acid Incorporation
Peptides intended for therapeutic use are often susceptible to rapid degradation in the body by proteases, which are enzymes that cleave peptide bonds. These proteases are highly specific for peptides composed of L-amino acids, the naturally occurring enantiomers. By incorporating D-amino acids, such as D-lysine, into the peptide sequence, the resulting peptide becomes resistant to proteolysis.[1] This significantly increases the peptide's in vivo half-life, a crucial factor for a successful drug.[2][3]
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid and its incorporation into a peptide chain via Boc-SPPS.
Synthesis of (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic Acid
This protocol is adapted from the general synthesis of Nα,Nε-bis(Boc)-L-lysine and is applicable to the R-enantiomer.
Materials:
-
D-Lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve D-Lysine hydrochloride and sodium bicarbonate in deionized water in a reaction vessel and cool the mixture in an ice-water bath.
-
Separately, dissolve di-tert-butyl dicarbonate in dioxane.
-
Add the (Boc)₂O solution dropwise to the cooled lysine solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After 24 hours, wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O and other impurities.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.
-
Extract the product into ethyl acetate three times.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the product as a white solid.
Incorporation into a Peptide via Boc-SPPS
This protocol outlines a single coupling cycle for adding (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
(R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DMF. Wash the resin again with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid and a coupling reagent (e.g., HBTU) in DMF. Add DIPEA to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 1-2 hours to allow for complete coupling.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.
This cycle is repeated with other Boc-protected amino acids until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Illustrative Quantitative Data
As specific experimental data for a peptide synthesized with (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid was not available in the search results, the following table presents hypothetical but realistic data for a synthetic antimicrobial peptide containing a D-lysine residue introduced using this building block. This illustrates how such data would be presented.
| Peptide Sequence | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC₅₀, µg/mL) |
| Ac-(L-Arg-D-Lys-L-Trp)₂-NH₂ | Staphylococcus aureus | 8 | > 256 |
| Ac-(L-Arg-D-Lys-L-Trp)₂-NH₂ | Escherichia coli | 16 | > 256 |
| Ac-(L-Arg-L-Lys-L-Trp)₂-NH₂ | Staphylococcus aureus | 32 | 128 |
| Ac-(L-Arg-L-Lys-L-Trp)₂-NH₂ | Escherichia coli | 64 | 128 |
MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration. The hypothetical data shows that the peptide containing D-lysine has a lower MIC (higher potency) and lower hemolytic activity compared to its all-L-amino acid counterpart.
Visualizations
Chemical Structure and Synthesis Workflow
Caption: Chemical structure of (R)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid.
Caption: Generalized workflow for Boc-SPPS incorporating the title compound.
Logical Relationship: D-Amino Acids and Enzyme Resistance
Caption: Rationale for using D-amino acids to enhance peptide stability against proteases.
References
Technical Guide: N2,N6-Bis(tert-butoxycarbonyl)-D-lysine Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH). This compound is a critical building block in solid-phase peptide synthesis (SPPS) and other bioconjugation applications. Understanding its solubility is paramount for efficient reaction setup, purification, and overall success in the synthesis of peptide-based therapeutics and other complex biomolecules.
Solubility Profile of this compound
Table 1: Solubility Data for N2,N6-Bis(tert-butoxycarbonyl)-lysine
| Solvent | Formula | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL (288.67 mM)[1] | Ultrasonic assistance may be required for dissolution. It is advisable to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | A commonly used solvent for peptide coupling reactions, providing good solubility for reactants. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | A common solvent for synthesis and coupling, offering easier removal during workup. |
| Chloroform | CHCl₃ | Soluble | Generally soluble.[2] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Often used during the extraction and purification phases of synthesis.[2] |
| Acetone | C₃H₆O | Soluble | [2] |
| Methanol | CH₃OH | Slightly Soluble | |
| Water | H₂O | Poorly Soluble/Insoluble | The hydrophobic nature of the two Boc groups significantly limits its solubility in aqueous media. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a specific solvent. This method can be adapted to generate quantitative data.
Materials:
-
This compound
-
Analytical balance
-
Vials of known volume
-
Test solvent
-
Vortex mixer
-
Sonicator
-
Temperature-controlled environment (e.g., water bath, incubator)
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a vial.
-
Solvent Addition: Add a small, precise volume of the test solvent to the vial (e.g., 0.1 mL).
-
Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not completely dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Observation: After vortexing and sonication, visually inspect the solution. If the solid is completely dissolved, proceed to the next step. If not, continue adding the solvent in small, known increments (e.g., 0.1 mL), repeating step 3 after each addition, until the solid is fully dissolved.
-
Equilibration (for temperature-specific solubility): Place the vial in a temperature-controlled environment for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Periodically agitate the sample.
-
Quantification: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in the desired units (e.g., mg/mL, g/100mL, mol/L).
-
Saturated Solution Confirmation (Optional): To confirm saturation, add a small excess of the compound to the solution and repeat the equilibration step. If undissolved solid remains, the solution is saturated. The concentration of the supernatant can then be determined by analytical methods such as HPLC after filtration.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry based solid-phase peptide synthesis. The Boc protecting groups are stable under the basic conditions used for peptide bond formation but are readily cleaved by moderate acids like trifluoroacetic acid (TFA).
Workflow for Boc Solid-Phase Peptide Synthesis
The following diagram illustrates a typical cycle of amino acid addition in Boc-SPPS.
Caption: A typical cycle in Boc solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle in Boc-SPPS
This protocol outlines the key steps for adding one amino acid residue to a growing peptide chain on a solid support using Boc chemistry.
-
Resin Swelling: The peptide-resin from the previous cycle is swelled in an appropriate solvent, typically DCM, for 15-30 minutes.
-
Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[3] This exposes the free amine of the N-terminal amino acid.
-
Washing: The resin is thoroughly washed with DCM and then with isopropanol (IPA) to remove residual TFA and byproducts.[3]
-
Neutralization: The protonated N-terminal amine (as a trifluoroacetate salt) is neutralized to the free amine using a solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM or DMF.[1]
-
Washing: The resin is washed again with DCM and DMF to remove excess base and salts.
-
Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: After the coupling reaction is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. These steps are repeated until the desired peptide sequence is assembled.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
This technical guide provides essential information on the solubility and application of this compound for professionals in drug development and peptide chemistry. The provided data and protocols are intended to facilitate the effective use of this important synthetic building block.
References
understanding N2,N6-Bis(tert-butoxycarbonyl)-D-lysine protecting groups
An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Boc-D-Lys(Boc)-OH, is a crucial building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The use of the tert-butoxycarbonyl (Boc) group for the protection of the α- and ε-amino functionalities of the D-lysine enantiomer offers distinct advantages in the synthesis of peptides with unnatural configurations, which can confer resistance to enzymatic degradation and unique conformational properties. This guide provides a comprehensive overview of the core principles of this compound, including its synthesis, physicochemical properties, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in the field.
Introduction to Boc Protecting Groups in Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. In peptide synthesis, the Boc group's selective removal under acidic conditions, which leave other protecting groups intact, is a cornerstone of the Boc/Bzl protection strategy.[1] This orthogonality allows for the stepwise elongation of peptide chains with high fidelity.[1] this compound provides a D-amino acid derivative where both amino groups are protected by Boc groups, making it a versatile reagent for introducing D-lysine into a peptide sequence.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C16H30N2O6 | [2] |
| Molecular Weight | 346.419 g/mol | [2] |
| Appearance | White to off-white solid or colorless oil/low melting solid | [3][4][5] |
| Boiling Point | 514.4 ± 45.0 °C (Predicted) | [2][4] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in DMSO, chloroform, ether, ethyl acetate, and methanol. | [4][5][6] |
| Storage Conditions | Store in freezer under -20°C for long-term stability. | [4][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of D-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
Experimental Protocol: Synthesis of Boc-D-Lys(Boc)-OH
This protocol is adapted from established procedures for the synthesis of the L-enantiomer.[3][7]
Materials:
-
D-lysine hydrochloride
-
Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Dilute hydrochloric acid (HCl) or 4 M Potassium bisulfate (KHSO4) solution
Procedure:
-
Dissolve D-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.[7]
-
Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.[7]
-
In a separate flask, dissolve di-tert-butyl dicarbonate (approximately 3 equivalents) in dioxane.[3][7]
-
Add the (Boc)2O solution dropwise to the stirring D-lysine solution at room temperature.[7]
-
Stir the reaction mixture at room temperature overnight.[7]
-
Concentrate the mixture under reduced pressure to remove the dioxane.[7]
-
Wash the aqueous residue with diethyl ether three times to remove excess (Boc)2O.[3]
-
Acidify the aqueous solution to a pH of 2-3 with dilute HCl or 4 M KHSO4.[3][7]
-
Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product.[3][7]
Expected Yield: Quantitative yields have been reported for the L-enantiomer.[7]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Boc-based SPPS. The α-Boc group is removed at each cycle to allow for peptide chain elongation, while the ε-Boc group remains to protect the side chain. Both Boc groups are then typically removed during the final cleavage of the peptide from the resin.
Logical Workflow for SPPS using Boc-D-Lys(Boc)-OH
Caption: Workflow for incorporating Boc-D-Lys(Boc)-OH in SPPS.
Deprotection of Boc Groups
The removal of Boc protecting groups is a critical step in peptide synthesis. The choice of acid and reaction conditions can impact the yield and purity of the final peptide.
Deprotection Signaling Pathway
Caption: Acid-catalyzed deprotection of a Boc group.
Experimental Protocols for Boc Deprotection
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1]
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc groups.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.
-
Final Washes: Wash the resin with DCM and DMF to prepare for the next coupling step.
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous 1,4-dioxane.
-
Deprotection: Add 5-10 equivalents of 4 M HCl in dioxane and stir at room temperature for 30 minutes.
-
Work-up: Remove the solvent under vacuum. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.
Quantitative Comparison of Deprotection Reagents
| Reagent | Concentration | Time | Efficacy | Potential Side Reactions | Reference(s) |
| TFA/DCM | 25-50% | 30 min | High | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. Can be minimized with scavengers. | [1][8] |
| HCl in Dioxane | 4 M | 30 min | High | Less common in SPPS cycles but effective. | |
| HF (for final cleavage) | Anhydrous | 1-2 hours | Very High | Highly toxic and corrosive. Requires specialized equipment. Effective for removing most benzyl-type side-chain protecting groups. | |
| TFMSA | - | - | High | Strong acid alternative to HF for final cleavage. | [1] |
Conclusion
This compound is an indispensable tool for the synthesis of peptides containing D-lysine. Its well-defined protection and deprotection chemistry, compatible with standard SPPS protocols, allows for the controlled and efficient incorporation of this non-natural amino acid. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in peptide chemistry and drug development, facilitating the synthesis of novel and complex peptide structures.
References
- 1. benchchem.com [benchchem.com]
- 2. N2,N6-Bis-Boc-D-lysine | CAS#:65360-27-2 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Naarini Molbio Pharma [naarini.com]
- 7. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 8. peptide.com [peptide.com]
An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, also known as Boc-D-Lys(Boc)-OH, is a pivotal starting material in the synthesis of complex peptides and other specialized organic molecules. Its unique structure, featuring tert-butoxycarbonyl (Boc) protecting groups on both the α-amino (Nα) and ε-amino (Nε) groups of the D-lysine backbone, offers distinct advantages in synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its properties, applications, and detailed methodologies for its use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-D-Lys(Boc)-OH is essential for its effective use in synthesis. These properties influence its solubility, reactivity, and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C16H30N2O6 | [1][2] |
| Molecular Weight | 346.42 g/mol | [1][2] |
| Appearance | Colorless to off-white solid-liquid mixture | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 514.4 ± 45.0 °C at 760 mmHg | [1] |
| Flash Point | 264.9 ± 28.7 °C | [1] |
| Solubility | DMSO: 100 mg/mL (288.67 mM) | [2] |
| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years | [2] |
Applications in Synthesis
The primary application of this compound lies in its role as a building block in peptide synthesis. The Boc protecting groups are stable under a variety of conditions but can be readily removed with acids like trifluoroacetic acid (TFA), making it highly compatible with Boc-based solid-phase peptide synthesis (SPPS) strategies.[3][4] The presence of the D-enantiomer is crucial for the synthesis of peptides with modified biological activity or stability, as D-amino acids can confer resistance to enzymatic degradation.
This derivative is particularly useful for:
-
Introducing a D-lysine residue into a peptide chain.
-
Creating branched peptides , where the ε-amino group can be selectively deprotected for chain elongation.[5]
-
Synthesizing peptide dendrimers , with a lysine core.[6]
-
Bioconjugation , where the protected lysine can be incorporated and later deprotected for the attachment of other molecules like fluorophores or drug payloads.[7]
Experimental Protocols
The following protocols are generalized methodologies for the use of Boc-D-Lys(Boc)-OH in solid-phase peptide synthesis.
1. Synthesis of Boc-Lys(Boc)-OH
A common method for the synthesis of the analogous L-lysine derivative, which can be adapted, involves the reaction of lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.[6]
-
Materials: Lysine hydrochloride, sodium bicarbonate (NaHCO3), di-tert-butyl dicarbonate ((Boc)2O), dioxane, deionized water, diethyl ether, ethyl acetate, dilute hydrochloric acid, magnesium sulfate (MgSO4).
-
Procedure:
-
Dissolve lysine hydrochloride and sodium bicarbonate in deionized water and cool in an ice-water bath.
-
Add a solution of (Boc)2O in dioxane dropwise with stirring.
-
Allow the mixture to react at room temperature for 24 hours.
-
Wash the mixture with diethyl ether.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic phase with MgSO4, concentrate, and dry under vacuum to obtain the product.[6]
-
2. General Boc-SPPS Protocol
This protocol outlines the iterative steps for incorporating amino acids, including Boc-D-Lys(Boc)-OH, into a growing peptide chain on a solid support.[4][5]
-
Materials: Resin (e.g., Merrifield, PAM), Boc-protected amino acids (including Boc-D-Lys(Boc)-OH), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt), Cleavage cocktail (e.g., HF).
-
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid with a solution of 50% TFA in DCM. This is typically a 5-minute pre-wash followed by a 15-25 minute reaction.[4]
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-Lys(Boc)-OH) using a suitable coupling reagent.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like liquid hydrogen fluoride (HF).[4]
-
Visualizations
Diagram 1: Synthesis of Boc-D-Lys(Boc)-OH
Caption: Reaction scheme for the protection of D-lysine.
Diagram 2: Boc-SPPS Workflow
Caption: Iterative cycle of Boc solid-phase peptide synthesis.
Diagram 3: Orthogonal Protection Logic
Caption: Logic of orthogonal deprotection for lysine derivatives.
References
- 1. N2,N6-Bis-Boc-D-lysine | CAS#:65360-27-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemimpex.com [chemimpex.com]
The Strategic Role of Boc Protection in D-Lysine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic use of the tert-butyloxycarbonyl (Boc) protecting group in D-lysine derivatives is a cornerstone of modern peptide synthesis and drug development. D-lysine, a non-canonical amino acid, is frequently incorporated into peptide therapeutics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1][2] The Boc group provides robust, temporary protection of the α-amino or ε-amino group of D-lysine, preventing unwanted side reactions during peptide chain elongation.[3][4] Its acid lability allows for selective removal under conditions that can be orthogonal to other protecting groups, enabling the synthesis of complex and modified peptides. This guide provides a comprehensive overview of the role of Boc protection in D-lysine derivatives, including detailed experimental protocols, quantitative data, and visual workflows to support researchers in this field.
The Core Principle: Why Boc Protection is Critical for D-Lysine
Lysine possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group on the side chain. Both are nucleophilic and require protection during peptide synthesis to prevent undesired reactions, such as peptide branching.[4][5] The Boc group is a widely used carbamate protecting group that offers several advantages:
-
Stability: The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with various coupling reagents used in peptide synthesis.[5][]
-
Acid Lability: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for controlled deprotection.[7][8][9] The byproducts of this cleavage are volatile (isobutylene and carbon dioxide), simplifying purification.[]
-
Orthogonality: The acid-labile nature of the Boc group allows for its use in orthogonal protection schemes with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) or other protecting groups that are removed under different conditions.[7][10][11] This orthogonality is fundamental for synthesizing complex peptides with site-specific modifications.[12]
The incorporation of D-lysine into peptide therapeutics is a key strategy to increase their resistance to proteases, which primarily recognize L-amino acids.[1] This leads to a longer half-life in vivo.[1] Boc-protected D-lysine derivatives are therefore essential building blocks in the development of more stable and effective peptide drugs.[1]
Boc Protection Strategies in Peptide Synthesis
Boc-protected D-lysine derivatives are utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide is assembled on a solid resin support. The Boc/Bzl (benzyl) strategy is a classical approach where the Nα-amino group is temporarily protected with Boc, and side chains are protected with more acid-stable benzyl-based groups.[8]
Logical Workflow of Boc-SPPS Cycle:
Caption: Workflow of a typical Boc-SPPS cycle.
Orthogonal Protection Schemes
The true power of Boc protection is realized in orthogonal strategies, often in combination with the Fmoc group. For instance, in Fmoc-based SPPS, Fmoc-D-Lys(Boc)-OH is a commonly used building block.[13] Here, the Nα-Fmoc group is removed with a mild base (e.g., piperidine) at each cycle, while the ε-amino group's Boc protection remains intact.[7] The Boc group is then removed during the final cleavage from the resin with a strong acid like TFA.[7]
This orthogonality allows for selective modification of the lysine side chain while the peptide is still on the resin. For example, after the peptide sequence is assembled, the Boc group on a specific D-lysine residue can be selectively removed with acid, and the exposed ε-amino group can be modified (e.g., with a fluorophore or a drug molecule) before the final cleavage.[14]
Diagram of Orthogonal Protection Logic:
Caption: Orthogonal removal of Fmoc and Boc groups.
Quantitative Data Summary
The efficiency of protection and deprotection steps, as well as the overall yield and purity of the final product, are critical parameters in peptide synthesis.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) | Reference(s) |
| Typical Scale | Grams to Kilograms | Milligrams to Grams | [15] |
| Typical Yield | Can be high with optimization (e.g., 81-82%) | Generally lower, decreases with peptide length | [15][16] |
| Purity | High purity achievable through intermediate purification | Can be challenging due to accumulation of impurities | [15] |
| Reaction Time | Longer due to intermediate purification steps | Faster cycle times due to simplified washing | [15] |
| Automation | Difficult to automate | Readily automated | [15] |
Table 1: Comparison of Solution-Phase and Solid-Phase Synthesis.
| Parameter | HPLC | NMR Spectroscopy | Mass Spectrometry (MS) | Reference(s) |
| Primary Application | Purity assessment and quantification | Definitive structural elucidation and quantification | Molecular weight determination and sequence verification | [17] |
| Purity Determination | High precision, reported as % of total peak area | Provides absolute purity against an internal standard | Primarily qualitative unless coupled with LC | [17] |
Table 2: Performance Comparison of Analytical Techniques for Boc-Lysine Modified Peptides.
Detailed Experimental Protocols
Protocol for Boc Protection of D-Lysine (Synthesis of Boc-D-Lys(Boc)-OH)
This protocol describes the di-protection of D-lysine with Boc anhydride.
Materials:
-
D-Lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve D-lysine hydrochloride and a molar excess of NaHCO₃ in deionized water in a flask and cool in an ice-water bath.[18]
-
In a separate vessel, dissolve (Boc)₂O (approximately 3 molar equivalents) in dioxane.[18]
-
Add the (Boc)₂O solution dropwise to the stirred lysine solution.[18]
-
Allow the mixture to stir at room temperature for 24 hours.[18]
-
Wash the reaction mixture three times with diethyl ether to remove excess (Boc)₂O.[18]
-
Adjust the pH of the aqueous phase to 2-3 with dilute HCl.[18]
-
Extract the product into ethyl acetate (three times).[18]
-
Dry the combined organic phases over anhydrous MgSO₄ for 12 hours.[18]
-
Filter and concentrate the solution under reduced pressure to obtain the white solid product, Boc-D-Lys(Boc)-OH.[18]
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the Nα-Boc group from a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.[15]
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to cleave the Boc group.[15][19]
-
Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.[15]
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIPEA in DMF.[15]
-
Wash the resin again with DMF and DCM to remove excess base.[20] The deprotected Nα-amino group is now ready for the next coupling step.
Deprotection Logic Diagram:
Caption: Logical flow of acid-mediated Boc group deprotection.
Applications in Drug Development
The use of Boc-protected D-lysine is not limited to standard peptide synthesis. It is a key component in the development of various therapeutic agents and research tools:
-
Peptide Therapeutics: As mentioned, enhancing stability against proteolysis is a primary application.[1]
-
Bioconjugation: The ε-amino group of lysine is a common site for attaching other molecules, such as polyethylene glycol (PEGylation) to improve solubility and circulation time, or for conjugation to carrier proteins.[3] Boc protection allows for the specific timing of this conjugation.
-
Branched Peptides: Orthogonal protection strategies using Boc-D-Lysine derivatives are essential for the synthesis of branched peptides, which can be used as scaffolds for vaccines or drug delivery systems.[9]
-
Click Chemistry: Boc-protected D-lysine can be modified to include azide or alkyne functionalities, enabling its use in click chemistry reactions for bioconjugation.[21][22]
Conclusion
The tert-butyloxycarbonyl (Boc) group plays an indispensable role in the chemical synthesis of peptides and other complex molecules containing D-lysine. Its robust stability under various conditions, coupled with its clean, acid-labile deprotection, provides chemists with precise control over the synthetic process. The ability to use Boc-D-lysine derivatives in orthogonal protection schemes is particularly crucial, opening avenues for the creation of sophisticated peptide architectures with enhanced therapeutic properties. For researchers and drug developers, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of Boc-protected D-lysine in advancing pharmaceutical and biotechnological innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
- 21. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]
- 22. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, also known as Boc-D-Lys(Boc)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby prolonging their in-vivo half-life and improving therapeutic potential.[1] This document provides detailed application notes and experimental protocols for the efficient and successful use of Boc-D-Lys(Boc)-OH in the synthesis of therapeutic peptide candidates and other research applications.
The Boc protecting group on both the α-amino and ε-amino groups of D-lysine offers a quasi-orthogonal protection scheme. The α-Boc group is labile to moderate acids like trifluoroacetic acid (TFA) and is selectively removed at each synthesis cycle, while the ε-Boc group is more stable and is typically removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] This differential lability is fundamental to the stepwise elongation of the peptide chain.
Applications in Research and Drug Development
The use of Boc-D-Lys(Boc)-OH in SPPS is pivotal for several applications:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This increased stability is highly desirable for peptide-based therapeutics.[1]
-
Modulation of Bioactivity: The introduction of a D-lysine residue can alter the peptide's conformation, leading to changes in its binding affinity to biological targets and potentially modulating its biological activity.
-
Development of Peptide-Based Drugs: Many antimicrobial peptides and other therapeutic peptides incorporate D-amino acids to improve their pharmacokinetic properties.[1] D-lysine is of particular interest due to its positive charge at physiological pH, which can be important for interactions with cell membranes or specific receptors.
-
Synthesis of Peptidomimetics and Novel Biomaterials: The unique properties conferred by D-amino acids are exploited in the design of peptidomimetics and advanced biomaterials with specific structural and functional characteristics.
Data Presentation: Coupling Efficiency and Methods
Achieving near-quantitative coupling efficiency (ideally >99%) at each step is critical for the successful synthesis of the target peptide.[4] Incomplete couplings lead to the formation of deletion sequences, which can be difficult to separate from the desired product.[4] The choice of coupling reagent and reaction conditions significantly impacts the coupling efficiency.
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Method | Coupling Reagent | Activator/Additive | Base | Typical Coupling Time (min) | Relative Cost | Key Considerations |
| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIEA (Diisopropylethylamine) | 60-120 | Low | Standard, reliable method. HOBt is added to suppress racemization. |
| Onium Salt | HBTU | HOBt | DIEA | 30-60 | Moderate | Fast and efficient. The reaction can be monitored by a color change. |
| Onium Salt | HATU | HOAt (1-Hydroxy-7-azabenzotriazole) | DIEA | 15-45 | High | Very fast and highly efficient, especially for sterically hindered amino acids. |
| Phosphonium Salt | PyBOP | HOBt | DIEA | 30-60 | High | Efficient and generates a soluble urea byproduct. |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of Boc-D-Lys(Boc)-OH into a peptide sequence using the Boc-SPPS strategy.
Materials and Reagents
-
Boc-D-Lys(Boc)-OH
-
Appropriate resin for Boc-SPPS (e.g., Merrifield resin, PAM resin)
-
Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DIC, HOBt, HBTU)
-
Reagents for Kaiser test
-
Cleavage cocktail (e.g., HF with scavengers)
-
Diethyl ether or methyl tert-butyl ether (MTBE)
Protocol 1: Boc-SPPS Cycle for Incorporation of Boc-D-Lys(Boc)-OH
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
α-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Gently agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM (2 times for 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.[2]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.
-
-
Coupling of Boc-D-Lys(Boc)-OH:
-
In a separate vessel, dissolve Boc-D-Lys(Boc)-OH (2-4 equivalents relative to resin substitution) and an appropriate coupling agent/additive (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[4][5]
-
A blue color indicates an incomplete reaction, in which case the coupling step should be repeated. A yellow or colorless result indicates a complete coupling (>99.5% completion).[4]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Cleavage and Final Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the side-chain protecting groups, including the ε-Boc group of the D-lysine residue.
Caution: Strong acids like HF are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus and a well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: After the final α-Boc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail. A common cocktail for peptides is high HF, which consists of 90% HF and 10% anisole (as a scavenger) by volume. The choice of scavengers depends on the peptide sequence.
-
Cleavage Reaction:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Cool the vessel with liquid nitrogen.
-
Condense the required volume of HF into the reaction vessel.
-
Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.
-
-
HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether or MTBE to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether solution.
-
Centrifuge the mixture and decant the ether.
-
Repeat the washing and precipitation steps 2-3 times to ensure all scavengers are removed.
-
-
Peptide Extraction and Lyophilization:
-
Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% acetic acid).
-
Lyophilize the peptide solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Boc-SPPS cycle for incorporating Boc-D-Lys(Boc)-OH.
Caption: Final cleavage and deprotection workflow.
References
Application Notes and Protocols for Site-Specific Protein Labeling Using N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered proteins for therapeutic, diagnostic, and research applications. The introduction of non-canonical amino acids, such as D-isomers of natural amino acids, offers a unique strategy to enhance the stability and functionality of proteins. N2,N6-Bis(tert-butoxycarbonyl)-D-lysine is a protected form of D-lysine that, after deprotection, can be enzymatically incorporated into a target protein. This approach is particularly valuable for introducing a D-amino acid at a specific site, which can confer resistance to proteolysis and introduce novel functionalities.
One of the most robust methods for site-specific protein labeling is sortase-mediated ligation (SML). Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting signal (LPXTG) on a target protein. SrtA cleaves the peptide bond between threonine and glycine and subsequently ligates a nucleophile containing an N-terminal glycine or other primary amine. While SrtA typically ligates L-amino acids, it has been demonstrated to accommodate D-amino acids at the N-terminus of the nucleophile, albeit with potentially reduced efficiency.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein labeling via sortase-mediated ligation.
Principle of the Method
The overall strategy involves a two-stage process:
-
Deprotection of this compound: The tert-butoxycarbonyl (Boc) protecting groups are removed from the D-lysine derivative to expose the primary amine groups, making them available for the ligation reaction.
-
Sortase-Mediated Ligation: The deprotected D-lysine acts as a nucleophile in a SrtA-catalyzed reaction, where it is ligated to the C-terminus of a target protein engineered to contain an LPXTG recognition motif.
This process results in a target protein specifically labeled at its C-terminus with a D-lysine residue.
Core Applications
The site-specific incorporation of D-lysine into proteins offers several advantages:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid at the C-terminus can render the protein resistant to degradation by certain proteases, thereby increasing its in vivo half-life.
-
Introduction of Orthogonal Handles: The two primary amines of the ligated D-lysine can be further functionalized with other molecules of interest, such as fluorophores, small molecule drugs, or polyethylene glycol (PEG), in a site-specific manner.
-
Development of Novel Bioconjugates: This method facilitates the creation of well-defined antibody-drug conjugates (ADCs), protein-based therapeutics with improved pharmacokinetic properties, and novel research tools.
Quantitative Data Summary
The efficiency of sortase-mediated ligation can be influenced by the nature of the nucleophile. While quantitative data for the ligation of D-lysine specifically is limited, studies on other D-amino acid-containing peptides provide valuable insights. It has been reported that the ligation rate for a peptide with an N-terminal D-amino acid can be approximately half that of its L-amino acid counterpart.[1][2] The following table presents representative data on sortase-mediated ligation yields for L- and D-amino acid nucleophiles.
| Nucleophile | Target Protein | Reaction Time (hours) | Ligation Yield (%) | Reference |
| (L)-Tat peptide | GFP-LPETG | 6 | ~50 | [1][2] |
| (L)-Tat peptide | GFP-LPETG | 24 | >90 | [1][2] |
| (D)-Tat peptide | GFP-LPETG | 24 | ~45 (rate halved) | [1][2] |
| GGG-peptide | Model Protein | 4 | >95 | [3] |
Note: The data for the (D)-Tat peptide is based on the observation that the ligation rate was "cut in half" compared to the (L)-Tat peptide.[1][2] Actual yields may vary depending on the specific protein, reaction conditions, and the nature of the D-amino acid nucleophile. Optimization of reaction parameters is recommended for each specific application.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting groups from this compound to generate D-lysine dihydrochloride.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Deprotection: Add 4 M HCl in 1,4-dioxane to the solution (typically 10-20 equivalents of HCl per equivalent of the Boc-protected lysine).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent and excess HCl in vacuo using a rotary evaporator.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the D-lysine dihydrochloride salt.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the precipitate with cold diethyl ether.
-
Drying: Dry the final product under vacuum. The resulting D-lysine dihydrochloride can be stored at -20°C.
Protocol 2: Sortase-Mediated Ligation of a Target Protein with D-Lysine
This protocol details the site-specific labeling of a target protein containing a C-terminal LPXTG motif with the deprotected D-lysine.
Materials:
-
Target protein with a C-terminal LPXTG motif (e.g., Protein-LPETG-His6)
-
Deprotected D-lysine dihydrochloride (from Protocol 1)
-
Sortase A (SrtA), pentamutant (e.g., SrtA 5M) for higher efficiency is recommended
-
Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Quenching buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 50 mM EDTA, pH 8.0)
-
Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
-
SDS-PAGE analysis materials
-
Mass spectrometer for verification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Target protein (final concentration: 10-50 µM)
-
D-lysine dihydrochloride (final concentration: 1-5 mM)
-
Sortase A (final concentration: 1-10 µM)
-
Sortase reaction buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal reaction time should be determined empirically.
-
Monitoring: Monitor the progress of the ligation reaction by taking aliquots at different time points and analyzing them by SDS-PAGE. A successful ligation will result in a slight shift in the molecular weight of the target protein.
-
Quenching: Stop the reaction by adding the quenching buffer to chelate the Ca2+ ions, which are essential for SrtA activity.
-
Purification: Purify the D-lysine labeled protein from the unreacted protein, SrtA, and excess D-lysine. If the target protein has a His-tag C-terminal to the LPXTG motif, the unreacted protein and SrtA (if also His-tagged) will bind to a Ni-NTA resin, while the successfully ligated protein (which has lost the His-tag) will be in the flow-through. Further purification by size-exclusion chromatography may be necessary.
-
Verification: Confirm the identity and purity of the labeled protein by SDS-PAGE and mass spectrometry. Mass spectrometry analysis should show a mass increase corresponding to the addition of a D-lysine residue minus the cleaved C-terminal portion (e.g., G-His6).
Visualizations
Caption: Workflow for the deprotection of N2,N6-Bis(Boc)-D-lysine.
Caption: Experimental workflow for sortase-mediated protein labeling with D-lysine.
Caption: Simplified signaling pathway of sortase-mediated ligation.
References
Application Notes and Protocols for N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) in the development of advanced drug delivery systems. This versatile building block, with its orthogonally protected amine groups, serves as a cornerstone in the synthesis of a variety of biocompatible and biodegradable drug carriers, including polymeric nanoparticles, micelles, and dendrimers. The ability to selectively deprotect the α- and ε-amino groups allows for precise control over the architecture and functionality of the resulting delivery vehicle, enabling applications in targeted drug delivery, controlled release, and gene therapy.
Core Applications and Physicochemical Characterization
This compound is instrumental in constructing the polymeric backbone of various nanocarriers. The Boc protecting groups allow for a step-wise synthesis, which is crucial for creating well-defined structures.[1] Upon deprotection, the exposed amine groups can be used for further functionalization, such as attaching targeting ligands, stealth-conferring molecules like polyethylene glycol (PEG), or for loading charged therapeutic agents.
The physicochemical properties of the resulting drug delivery systems are critical for their in vivo performance. Key parameters such as particle size, zeta potential, drug loading capacity, and encapsulation efficiency determine the stability, circulation time, cellular uptake, and therapeutic efficacy of the formulation.
Table 1: Physicochemical Characterization of Lysine-Based Drug Delivery Systems
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 50 - 200 nm | Influences circulation half-life, biodistribution, and cellular uptake. Particles in this range can take advantage of the enhanced permeability and retention (EPR) effect in tumor tissues. |
| Zeta Potential | -30 mV to +30 mV | Indicates the surface charge and stability of the nanoparticles in suspension. A value outside this range may lead to aggregation or rapid clearance from circulation. |
| Drug Loading Capacity (DLC %) | 5 - 25% | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. Higher DLC is desirable to minimize the amount of carrier material administered. |
| Encapsulation Efficiency (EE %) | 50 - 95% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. High EE is crucial for minimizing drug loss during formulation and ensuring a therapeutic dose is delivered. |
Note: The values presented are typical ranges observed for lysine-based polymeric drug delivery systems and may vary depending on the specific formulation, drug, and preparation method.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of drug delivery systems based on this compound. The following protocols provide a framework for the synthesis of lysine-based polymeric nanoparticles and the subsequent deprotection of the Boc groups.
Protocol 1: Synthesis of Drug-Loaded Polymeric Micelles using a Boc-D-Lysine Based Copolymer
This protocol describes the preparation of paclitaxel-loaded polymeric micelles using a pre-synthesized amphiphilic block copolymer containing a poly-lysine block derived from Boc-D-Lys(Boc)-OH.
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-poly(lysine))
-
Paclitaxel
-
Organic solvent (e.g., chloroform, acetonitrile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Dissolve the amphiphilic block copolymer and paclitaxel in a suitable organic solvent. The ratio of polymer to drug will influence the drug loading and micelle stability.
-
Film Formation: Evaporate the organic solvent under a stream of nitrogen gas or using a rotary evaporator to form a thin polymeric film on the wall of a round-bottom flask.
-
Hydration: Hydrate the film with PBS (pH 7.4) by gentle agitation at room temperature for 1-2 hours. This process allows for the self-assembly of the block copolymers into micelles, encapsulating the hydrophobic drug in the core.
-
Purification: Dialyze the micellar solution against PBS for 24 hours to remove any un-encapsulated drug and residual organic solvent. Change the dialysis buffer every 4-6 hours.
-
Sterilization: Filter the final micellar solution through a 0.22 µm syringe filter for sterilization.
-
Characterization: Characterize the micelles for particle size, zeta potential, drug loading capacity, and encapsulation efficiency using appropriate analytical techniques (e.g., Dynamic Light Scattering, HPLC).[2]
Protocol 2: Boc-Deprotection of Lysine Residues in a Polymeric Nanoparticle
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting groups from the lysine residues within a synthesized nanoparticle to expose the primary amine groups for further functionalization.
Materials:
-
Boc-protected lysine-containing nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Centrifuge
-
Round-bottom flask
Procedure:
-
Suspension: Suspend the Boc-protected nanoparticles in DCM in a round-bottom flask.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the Boc proton signal.[3]
-
Precipitation: After completion of the reaction, precipitate the deprotected nanoparticles by adding cold diethyl ether.
-
Washing: Centrifuge the suspension to pellet the nanoparticles. Decant the supernatant and wash the pellet with cold diethyl ether three times to remove residual TFA and cleaved Boc groups.
-
Drying: Dry the deprotected nanoparticles under vacuum.
-
Characterization: Confirm the removal of the Boc groups using techniques such as FTIR or ¹H NMR. The resulting amine-functionalized nanoparticles are now ready for conjugation with targeting ligands or other molecules.
Visualizing Experimental Workflows and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the synthesis and characterization of drug-loaded nanoparticles, and a simplified representation of a relevant biological pathway for targeted drug delivery.
Targeted Drug Delivery and Cellular Uptake
Drug delivery systems derived from this compound can be functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) to facilitate selective delivery to cancer cells that overexpress the corresponding receptors.[4] Upon binding to the receptor, the nanoparticle is internalized, often via receptor-mediated endocytosis. The acidic environment of the endosomes and lysosomes can then trigger the release of the encapsulated drug, leading to a localized therapeutic effect and minimizing systemic toxicity.
The targeted delivery of cytotoxic agents like doxorubicin or paclitaxel via lysine-based nanocarriers can enhance their therapeutic index. Doxorubicin, for instance, primarily acts by intercalating into DNA and inhibiting topoisomerase II, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells.[5] By delivering doxorubicin directly to the tumor cells, the systemic side effects, particularly cardiotoxicity, can be significantly reduced.
Conclusion
This compound is a pivotal starting material for the rational design and synthesis of sophisticated drug delivery systems. Its use allows for the creation of well-defined, functionalizable, and biocompatible nanocarriers with tunable physicochemical properties. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of lysine-based platforms for a wide range of therapeutic applications, from targeted cancer therapy to the delivery of biologics. Further research and optimization of these systems hold the promise of developing safer and more effective treatments for various diseases.
References
- 1. rsc.org [rsc.org]
- 2. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]
Application Notes and Protocols for the Coupling of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of D-lysine residues into peptide chains. The dual Boc protecting groups on both the α- and ε-amino functions provide orthogonal protection, preventing unwanted side reactions at these sites during peptide elongation. The selection of an appropriate coupling protocol is paramount to ensure high yields, purity, and stereochemical integrity of the final peptide. These application notes provide a comparative overview of common coupling reagents and detailed protocols for their use with Boc-D-Lys(Boc)-OH.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of the amide bond formation between Boc-D-Lys(Boc)-OH and the N-terminal amine of the growing peptide chain. The following table summarizes the performance of commonly used coupling reagents. The data presented are representative values collated from various studies and should be considered as a general guide.
| Coupling Reagent/Method | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Reaction Time | Coupling Efficiency | Relative Cost | Key Advantages & Disadvantages |
| HATU/DIPEA | 1:0.95:2 | 15 - 60 min | >99% | High | Advantages: High efficiency, fast reaction times, low racemization.[1] Ideal for sterically hindered couplings. Disadvantages: High cost, potential for side reactions if used in excess. |
| HBTU/DIPEA | 1:0.95:2 | 30 - 120 min | >98% | Medium | Advantages: Robust and widely used, good efficiency.[1] Disadvantages: Slightly lower reactivity than HATU, potential for racemization in sensitive cases. |
| EDC/NHS | 1:1:1 | 1 - 4 hours | >95% | Low | Advantages: Cost-effective, readily available. Byproducts are water-soluble, simplifying workup in solution-phase synthesis.[1] Disadvantages: Slower reaction times, higher risk of racemization compared to uronium salts. |
| DIC/HOBt | 1:1:0 | 1 - 4 hours | >97% | Low | Advantages: Cost-effective, HOBt suppresses racemization.[1] Disadvantages: DIC can be difficult to handle, formation of insoluble diisopropylurea byproduct in solution phase. |
Experimental Protocols
The following are generalized protocols for the coupling of Boc-D-Lys(Boc)-OH in solid-phase peptide synthesis. It is crucial to maintain consistent conditions (e.g., resin, solvent, temperature) when comparing different methods.
General Preparatory Steps (Common to all protocols)
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with minimal reaction times.
Materials:
-
Boc-D-Lys(Boc)-OH (2.0 eq)
-
HATU (1.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
DMF
Procedure:
-
Activation: In a separate vessel, dissolve Boc-D-Lys(Boc)-OH and HATU in DMF. Add DIPEA to the solution and allow for pre-activation for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 15-60 minutes.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Protocol 2: Coupling using HBTU
A robust and widely used method suitable for most coupling reactions.
Materials:
-
Boc-D-Lys(Boc)-OH (2.0 eq)
-
HBTU (1.9 eq)
-
DIPEA (4.0 eq)
-
DMF
Procedure:
-
Activation: In a separate vessel, dissolve Boc-D-Lys(Boc)-OH and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-120 minutes.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: Coupling using EDC/NHS
A cost-effective method, particularly for solution-phase synthesis, though applicable to SPPS.
Materials:
-
Boc-D-Lys(Boc)-OH (2.0 eq)
-
EDC (2.0 eq)
-
NHS (2.0 eq)
-
DMF or a mixture of DMF/DCM
Procedure:
-
Activation and Coupling: Dissolve Boc-D-Lys(Boc)-OH, EDC, and NHS in DMF or a DMF/DCM mixture. Add this solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: Upon completion, wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
Protocol 4: Coupling using DIC/HOBt
A classic and economical coupling method.
Materials:
-
Boc-D-Lys(Boc)-OH (2.0 eq)
-
DIC (2.0 eq)
-
HOBt (2.0 eq)
-
DMF
Procedure:
-
Activation and Coupling: In a reaction vessel, add DMF to the deprotected resin. Add HOBt and Boc-D-Lys(Boc)-OH. Finally, add DIC to initiate the coupling reaction.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Use the Kaiser test to determine the endpoint of the reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis coupling of Boc-D-Lys(Boc)-OH.
Caption: Activation pathways for Boc-D-Lys(Boc)-OH with different coupling reagents.
References
Application Notes and Protocols for the Deprotection of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting groups from N2,N6-Bis(tert-butoxycarbonyl)-D-lysine. The described methods include standard acidic deprotection strategies as well as milder alternatives suitable for sensitive substrates.
Introduction
This compound is a commonly used building block in the synthesis of peptides and other complex molecules where the protection of both the α- and ε-amino groups of D-lysine is required. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The selective or complete deprotection of the Boc groups is a critical step in many synthetic routes, enabling further functionalization of the lysine residue. This document outlines and compares several methods for the deprotection of this compound, providing detailed protocols to guide researchers in selecting the most appropriate method for their specific application.
Deprotection Methods Overview
The selection of a deprotection method depends on several factors, including the sensitivity of the substrate to acidic conditions, the desired scale of the reaction, and the presence of other protecting groups. The most common methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. However, for substrates containing other acid-labile functionalities, milder and more selective methods may be required.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Typical Reaction Time | Yield | Purity | Key Considerations |
| Acidic Deprotection (TFA) | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 30 min - 2 h | High (>95%) | High | Standard, robust method. TFA is corrosive and requires careful handling. May cleave other acid-labile groups. |
| Acidic Deprotection (HCl) | 4M HCl in 1,4-Dioxane | 30 min - 4 h | High (>90%) | High | Often provides the hydrochloride salt directly. Dioxane is a suspected carcinogen.[1][2][3] |
| Thermal Deprotection | High temperature (e.g., 150-230 °C) in a suitable solvent (e.g., MeOH) | 30 min - 1 h | Good to Excellent | Good | Acid-free conditions. Suitable for acid-sensitive substrates. Requires specialized equipment for high-temperature reactions.[4] |
| Lewis Acid Deprotection | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | 12 - 24 h | Moderate to Good | Good | Milder than strong acids. May offer different selectivity. Longer reaction times are often required.[5] |
Experimental Protocols
Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the complete removal of both Boc groups from this compound using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (5-10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the D-lysine as its di-TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Complete Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is a common alternative to TFA for Boc deprotection and yields the dihydrochloride salt of D-lysine.[1][2][3][6][7]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the dihydrochloride salt. If not, the solvent can be removed under reduced pressure.
-
The solid can be collected by filtration and washed with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
Protocol 3: Thermal Deprotection
This protocol provides an acid-free method for Boc deprotection, which can be advantageous for substrates with acid-sensitive functional groups.[4]
Materials:
-
This compound
-
Methanol or other suitable high-boiling solvent
-
High-pressure reaction vessel or continuous flow reactor
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound in methanol in a high-pressure reaction vessel.
-
Heat the sealed vessel to 150-230 °C for 30-60 minutes. The optimal temperature and time should be determined empirically for the specific substrate and setup.
-
After cooling the reaction vessel to room temperature, carefully open it in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure to obtain the crude D-lysine.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 4: Lewis Acid-Mediated Deprotection using Zinc Bromide
This method offers a milder alternative to strong Brønsted acids for Boc deprotection.[5]
Materials:
-
This compound
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add anhydrous zinc bromide (2-3 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude D-lysine.
-
The product can be further purified by an appropriate method such as chromatography.
Visualizations
Caption: Overview of Boc deprotection pathways for N2,N6-Bis(Boc)-D-lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc Bromide [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating N2,N6-Bis(tert-butoxycarbonyl)-D-lysine into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) into peptidomimetics. This document details the rationale, experimental procedures, and expected outcomes for researchers engaged in the design and synthesis of novel therapeutic agents. The inclusion of the D-enantiomer of lysine, with its orthogonally protected amino groups, offers significant advantages in developing peptidomimetics with enhanced stability, reduced toxicity, and tailored biological activity.
Introduction: The Role of D-Lysine in Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability.[1] The incorporation of non-natural amino acids, particularly D-amino acids, is a cornerstone of peptidomimetic design.[1]
Key Advantages of Incorporating D-Lysine:
-
Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, significantly increasing the in vivo half-life of the peptidomimetic.[1][2]
-
Reduced Toxicity: Studies on antimicrobial peptides have shown that strategic substitution of L-lysine with D-lysine can dramatically lower toxicity towards eukaryotic cells while maintaining potent antimicrobial activity.[3][4]
-
Modulation of Biological Activity: The stereochemistry of amino acids plays a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets.[4] Incorporating D-lysine can alter the conformational properties of the peptidomimetic, leading to changes in receptor binding and biological response.[4]
This compound is a valuable building block for this purpose. The tert-butoxycarbonyl (Boc) protecting groups on both the α- and ε-amino groups allow for controlled, stepwise incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS).[5][6] The Boc groups are stable under the conditions used for peptide bond formation but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptidomimetic
This protocol outlines the manual solid-phase synthesis of a hypothetical peptidomimetic incorporating Boc-D-Lys(Boc)-OH. The process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Fmoc-protected L-amino acids
-
This compound (Boc-D-Lys(Boc)-OH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Diethyl ether
-
HPLC system for purification and analysis
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected L-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Boc-D-Lys(Boc)-OH:
-
Following the deprotection of the preceding amino acid, couple Boc-D-Lys(Boc)-OH using the same procedure as in step 3. Due to the dual Boc protection, this residue is typically incorporated at a specific desired position in the sequence.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc protecting groups from the D-lysine and other side chains.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the purity of the collected fractions by analytical HPLC and characterize by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptidomimetic as a white powder.
-
Workflow for Peptidomimetic Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a peptidomimetic containing this compound.
Quantitative Data Presentation
The incorporation of D-lysine can significantly impact the biological activity of peptidomimetics. The following tables summarize representative quantitative data for D-lysine-containing antimicrobial peptides.
Table 1: Antimicrobial Activity (MIC, µM) of D-Lysine Substituted Peptidomimetics
| Peptidomimetic | E. coli | S. aureus | P. aeruginosa | Reference |
| Parent Peptide (All L-amino acids) | 1 | 0.5 | 4 | [3][4] |
| D-Lysine substituted analog 1 | 4 | 2 | 16 | [3][4] |
| D-Lysine substituted analog 2 | 8 | 4 | >64 | [3][4] |
| D-MPI (All D-amino acids) | 16 | 16 | 32 | [7] |
| d-lys-MPI (L to D-Lysine substitution) | >256 | >256 | >256 | [7] |
Table 2: Cytotoxicity (IC50/LD50, µM) of D-Lysine Substituted Peptidomimetics
| Peptidomimetic | Hemolytic Activity (% at 64 µM) | Cytotoxicity (LD50, µM) vs. Macrophages | Reference |
| Parent Peptide (All L-amino acids) | ~80 | 3.2 | [3][4] |
| D-Lysine substituted analog 1 | ~16 | 5.4 | [3][4] |
| D-Lysine substituted analog 2 | <6 | 78 | [3][4] |
| D-MPI (All D-amino acids) | Reduced vs. L-form | Not Reported | [7] |
| d-lys-MPI (L to D-Lysine substitution) | Abrogated | Not Reported | [7] |
| C16-KK-NH2 | Not Reported | 1.8 | [8] |
| (C10)2-KKKK-NH2 | Not Reported | 49.4 | [8] |
Signaling Pathway Modulation
Peptidomimetics containing lysine residues can modulate the activity of ion channels, which are critical components of cellular signaling pathways. One such target is the voltage-gated sodium channel NaV1.8, which is predominantly expressed in peripheral sensory neurons and plays a key role in pain signaling.[9][10]
Modulation of NaV1.8 by lysine-containing peptides can lead to an analgesic effect.[9] The positively charged lysine residues are thought to interact with the channel's gating mechanism, altering its activation and leading to a reduction in neuronal excitability.[9]
The diagram below illustrates a simplified signaling pathway involving the modulation of NaV1.8.
Conclusion
The incorporation of this compound into peptidomimetics is a powerful strategy for the development of novel therapeutics with improved pharmacological properties. The use of this protected D-amino acid allows for precise control during solid-phase synthesis and can lead to peptidomimetics with enhanced stability against enzymatic degradation and reduced cytotoxicity. The ability of such modified peptides to modulate specific signaling pathways, such as the NaV1.8 channel involved in pain perception, highlights the potential of this approach in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of D-lysine containing peptidomimetics.
References
- 1. pnas.org [pnas.org]
- 2. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 10. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, also known as di-Boc-D-lysine, is a protected amino acid derivative that serves as a valuable building block in the field of bioconjugation. The use of the D-enantiomer of lysine can enhance the proteolytic stability of the resulting bioconjugates, a desirable attribute for therapeutic and diagnostic agents. The tert-butoxycarbonyl (Boc) protecting groups on both the α- and ε-amino groups allow for a controlled, stepwise approach to the synthesis of complex biomolecules. Following incorporation into a parent molecule, such as a peptide or a dendrimer, the Boc groups can be efficiently removed under acidic conditions to expose two primary amines. These newly available nucleophilic sites can then be selectively functionalized with a variety of molecules, including drugs, imaging agents, or targeting ligands. This document provides detailed protocols for the use of this compound in the synthesis of bioconjugates, with a specific focus on the construction of poly(L-lysine) dendrons as a representative application.
Key Applications
-
Branched Peptide Synthesis: The dual-protected nature of di-Boc-D-lysine allows for its use as a branching point in peptide synthesis, enabling the creation of complex, multi-functional peptide structures.
-
Dendrimer and Dendron Synthesis: It is a fundamental building block for the divergent synthesis of lysine-based dendrimers, which are utilized in drug delivery, gene therapy, and diagnostics.
-
Linker for Antibody-Drug Conjugates (ADCs): After deprotection, the two amino groups can be used to attach drugs and targeting moieties, forming a stable linker in ADCs.
-
Surface Modification: The deprotected diamino-lysine can be used to functionalize surfaces of nanoparticles or other materials, introducing primary amines for further conjugation.
Data Presentation
Table 1: Synthesis of N2,N6-Bis(tert-butoxycarbonyl)-L-lysine¹
| Parameter | Value |
| Starting Materials | |
| L-lysine hydrochloride | 10.00 g (45.62 mmol) |
| Sodium bicarbonate (NaHCO₃) | 38.32 g (456.20 mmol) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 29.84 g (136.86 mmol) |
| Reaction Conditions | |
| Solvent | Deionized water / Dioxane |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Yield | |
| Product | N2,N6-Bis(tert-butoxycarbonyl)-L-lysine |
| Yield (mass) | 13.48 g |
| Yield (%) | 85% |
¹Note: The provided source synthesized the L-enantiomer. The protocol is directly applicable to the D-enantiomer.
Table 2: Synthesis of a First-Generation (G1) Poly(L-lysine) Dendron using Boc-Lys(Boc)-OH[1]
| Parameter | Value |
| Starting Materials | |
| Propargylamine | 0.50 g (9.07 mmol) |
| Boc-Lys(Boc)-OH | 3.46 g (9.98 mmol) |
| EDC·HCl | 1.91 g (9.98 mmol) |
| HOBT | 1.35 g (9.98 mmol) |
| DIPEA | 6.00 mL (36.30 mmol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to Room temperature |
| Reaction Time | 24 hours |
| Yield | |
| Product | G1 Poly(L-lysine) Dendron |
| Yield (%) | Not specified, but used in next step |
Table 3: Synthesis of a Second-Generation (G2) Poly(L-lysine) Dendron[1]
| Parameter | Value |
| Starting Materials (Deprotection) | |
| G1 Dendron | 1.50 g (3.91 mmol) |
| Trifluoroacetic acid (TFA) | 6.00 mL |
| Starting Materials (Conjugation) | |
| Deprotected G1 Dendron | ~3.91 mmol |
| Boc-Lys(Boc)-OH | 2.98 g (8.60 mmol) |
| EDC·HCl | 1.65 g (8.60 mmol) |
| HOBT | 1.16 g (8.60 mmol) |
| DIPEA | 5.20 mL (31.29 mmol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to Room temperature |
| Reaction Time | 24 hours |
| Yield | |
| Product | G2 Poly(L-lysine) Dendron |
| Yield (mass) | 2.64 g |
| Yield (%) | 82% |
Table 4: Synthesis of a Third-Generation (G3) Poly(L-lysine) Dendron[1]
| Parameter | Value |
| Starting Materials | G2 Dendron |
| Reaction Conditions | Similar to G2 synthesis |
| Purification | Column chromatography (CH₂Cl₂/MeOH, 10:1, v/v) |
| Yield | |
| Product | G3 Poly(L-lysine) Dendron |
| Yield (mass) | 2.35 g |
| Yield (%) | 75% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the di-Boc protected D-lysine, a crucial precursor for subsequent bioconjugation reactions.
Materials:
-
D-lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve D-lysine hydrochloride (1 equivalent) and sodium bicarbonate (10 equivalents) in deionized water in a flask and cool the solution in an ice-water bath.[1]
-
Separately, dissolve di-tert-butyl dicarbonate (3 equivalents) in dioxane.
-
Add the (Boc)₂O solution dropwise to the cooled lysine solution with continuous stirring.[1]
-
Allow the reaction mixture to stir at room temperature for 24 hours.[1]
-
After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)₂O.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.
-
Extract the product from the acidified aqueous phase three times with ethyl acetate.[1]
-
Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.[1]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the product as a white solid.[1]
Protocol 2: General Procedure for Bioconjugation using Di-Boc-D-Lysine: Synthesis of a First-Generation (G1) Dendron
This protocol details the coupling of this compound to a core molecule, in this case, propargylamine, to form a first-generation dendron.[1]
Materials:
-
This compound (Boc-D-Lys(Boc)-OH)
-
Propargylamine (or other core molecule with a primary amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen or Argon atmosphere
Procedure:
-
To a 100 mL flask under a nitrogen atmosphere, add propargylamine (1 equivalent), Boc-D-Lys(Boc)-OH (1.1 equivalents), EDC·HCl (1.1 equivalents), HOBT (1.1 equivalents), and 40 mL of CH₂Cl₂.[1]
-
Add DIPEA (4 equivalents) to the mixture.[1]
-
Stir the reaction mixture in an ice-water bath for 30 minutes.[1]
-
Remove the ice-water bath and allow the reaction to warm to room temperature.
-
Continue stirring for 24 hours at room temperature.[1]
-
The product can be purified by standard workup procedures, such as washing with dilute acid, base, and brine, followed by drying and solvent evaporation.
Protocol 3: Boc Deprotection and Subsequent Bioconjugation: Synthesis of a Second-Generation (G2) Dendron
This protocol describes the removal of the Boc protecting groups from the G1 dendron, followed by the conjugation of additional di-Boc-D-lysine units to create a second-generation dendron.[1]
Materials:
-
First-Generation (G1) Dendron
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
This compound (Boc-D-Lys(Boc)-OH)
-
EDC·HCl, HOBT, DIPEA (as in Protocol 2)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen or Argon atmosphere
Procedure:
Part A: Boc Deprotection
-
Treat the G1 dendron (1 equivalent) with a 1:1 mixture of CH₂Cl₂ and TFA for 4 hours to remove the tert-butoxycarbonyl groups.[1]
-
Remove the CH₂Cl₂ and TFA under vacuum.[1]
-
Precipitate the deprotected product by stirring with anhydrous diethyl ether for 4 hours.[1]
-
Collect the resulting white powder after removing the diethyl ether.[1]
Part B: Second-Generation Conjugation
-
Combine the deprotected G1 dendron powder, Boc-D-Lys(Boc)-OH (2.2 equivalents), HOBT (2.2 equivalents), and EDC·HCl (2.2 equivalents) in a flask.[1]
-
Add CH₂Cl₂ and DIPEA (8 equivalents) under a nitrogen atmosphere.[1]
-
Stir the reaction in an ice-water bath for 30 minutes and then at room temperature for 24 hours.[1]
-
Purify the G2 dendron using the same workup procedure as for the G1 dendron. The final product is obtained as a white solid.[1]
Visualizations
Caption: Workflow for the synthesis of a G2 dendron using di-Boc-D-lysine.
Caption: Logical flow from di-Boc-D-lysine to bioconjugate applications.
References
Application Notes and Protocols for the Selective Deprotection of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine is a symmetrically protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its facile removal under acidic conditions. However, the selective deprotection of one Boc group in the presence of the other on the lysine scaffold presents a significant chemical challenge due to the similar reactivity of the Nα and Nε-Boc groups.
These application notes provide a comprehensive overview of strategies for the selective functionalization of the Nα and Nε amino groups of D-lysine, with a focus on deprotection protocols. We will address the challenges of selective deprotection of this compound and present the more prevalent and reliable orthogonal protection strategy as the method of choice for achieving selective modification.
Challenges in Selective Deprotection of N2,N6-Bis(Boc)-D-lysine
Direct selective deprotection of one Boc group from N2,N6-Bis(Boc)-D-lysine is not a commonly employed strategy due to the low selectivity between the Nα-Boc and Nε-Boc groups under standard acidic deprotection conditions. Both carbamates are susceptible to cleavage by acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents. While kinetic differences in the cleavage of the two Boc groups may exist, achieving high yields of a mono-deprotected product without significant formation of the fully deprotected lysine and unreacted starting material is difficult to control and not well-documented in the literature.
The Orthogonal Protection Strategy: A Reliable Solution
The most robust and widely accepted method for achieving selective functionalization of the two amino groups of lysine is the use of an orthogonal protection strategy from the outset. This involves using two different protecting groups that can be removed under distinct chemical conditions. A common and highly effective pairing is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the Nα-amine and the acid-labile Boc group for the Nε-amine. The resulting derivative, Nα-Fmoc-Nε-Boc-D-lysine, allows for the selective deprotection and subsequent modification of each amino group independently.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound.
Materials:
-
D-lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve D-lysine hydrochloride (1.0 eq) and sodium bicarbonate (5.0 eq) in deionized water.
-
Cool the solution in an ice-water bath.
-
Add a solution of di-tert-butyl dicarbonate (3.0 eq) in dioxane dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the mixture three times with diethyl ether to remove excess (Boc)₂O.
-
Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.
-
Extract the product three times with ethyl acetate.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[1]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | D-lysine hydrochloride | [1] |
| Key Reagent | Di-tert-butyl dicarbonate | [1] |
| Solvent | Dioxane/Water | [1] |
| Reaction Time | 24 hours | [1] |
| Typical Yield | 85% | [1] |
Protocol 2: Non-Selective Deprotection of N2,N6-Bis(Boc)-D-lysine
This protocol describes the complete removal of both Boc groups to yield D-lysine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the D-lysine as its trifluoroacetate salt.
-
Collect the solid by filtration and dry under vacuum.
Data Presentation:
| Parameter | Value |
| Reagent | 50% TFA in DCM |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Product | D-lysine di-TFA salt |
Protocol 3: Selective Deprotection of Nα-Fmoc-Nε-Boc-D-lysine
This protocol details the selective removal of the Nα-Fmoc group, which is the cornerstone of the orthogonal strategy.
Materials:
-
Nα-Fmoc-Nε-Boc-D-lysine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Nα-Fmoc-Nε-Boc-D-lysine in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes. The progress of the deprotection can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting Nε-Boc-D-lysine can be purified by column chromatography or used directly in the next synthetic step.
Data Presentation:
| Parameter | Value | Reference |
| Reagent | 20% Piperidine in DMF | [2] |
| Reaction Time | 30 minutes | [2] |
| Temperature | Room Temperature | [2] |
| Product | Nε-Boc-D-lysine |
Visualizations
Caption: Orthogonal deprotection of Nα-Fmoc-Nε-Boc-D-lysine.
Caption: Workflow for selective Nα-functionalization of D-lysine.
Conclusion
While the selective deprotection of a single Boc group from this compound is a desirable transformation, it remains a significant synthetic challenge with limited practical protocols. The recommended and most reliable method for achieving selective functionalization of the Nα and Nε amino groups of D-lysine is to employ an orthogonal protection strategy. The use of Nα-Fmoc-Nε-Boc-D-lysine allows for clean, high-yielding, and selective deprotection steps, providing a versatile platform for the synthesis of complex peptides and other lysine-containing molecules for research and drug development.
References
N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine: A Versatile Building Block for the Synthesis of Complex Peptides
Abstract
N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) is a pivotal building block in synthetic peptide chemistry, particularly for the construction of complex, non-linear peptide architectures such as peptide dendrimers and branched peptides. The presence of two acid-labile tert-butoxycarbonyl (Boc) protecting groups on both the α- and ε-amino functions allows for a divergent synthetic approach, enabling the systematic growth of peptide chains from a central lysine core. This application note details the use of Boc-D-Lys(Boc)-OH in the synthesis of peptide dendrimers and outlines the principles of creating branched peptides through orthogonal protection strategies, a concept central to the utility of protected lysine derivatives.
Introduction
Complex peptides, including branched peptides, peptide dendrimers, and peptide-drug conjugates, are of significant interest in biomedical research and drug development. Their unique topologies can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[1] Lysine, with its primary amino group on the side chain, is a natural and versatile branching point. The synthesis of such complex structures, however, necessitates precise control over which amino groups are available for reaction at each step. This is achieved through the use of protecting groups.
While N²,N⁶-Bis(Boc)-D-lysine is ideal for the divergent synthesis of symmetric dendrimers where both amino groups are deprotected simultaneously, the creation of specific, directed branches on a linear peptide chain requires an orthogonal protection strategy. In this approach, the α-amino group and the ε-amino group of lysine are protected with groups that can be removed under different chemical conditions, allowing for selective deprotection and chain elongation at a single, specific site. The most common orthogonal pairing in modern peptide synthesis is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile Boc group.[2][3]
This document provides protocols for the use of Boc-D-Lys(Boc)-OH in dendrimer synthesis and illustrates the more common and versatile orthogonal strategy for branched peptide synthesis using derivatives like Nα-Fmoc-Nε-Boc-D-lysine.
Applications
The primary application of N²,N⁶-Bis(Boc)-D-lysine is in the divergent synthesis of poly-L-lysine (PLL) dendrimers. These hyperbranched macromolecules have found use in various biomedical applications, including:
-
Drug and Gene Delivery: Their polycationic nature at physiological pH facilitates the complexation with negatively charged molecules like DNA, siRNA, and certain drugs, aiding their cellular uptake.
-
Antimicrobial Agents: The high density of positive charges can mimic natural antimicrobial peptides, enabling the disruption of bacterial cell membranes.[4][5]
-
Multiple Antigen Peptides (MAPs): As a core scaffold, they allow for the presentation of multiple copies of a peptide antigen, which can elicit a stronger immune response, making them valuable in vaccine development.
For the synthesis of asymmetric branched peptides, such as peptide-drug conjugates or peptides with a specific branching structure, an orthogonally protected lysine derivative like Nα-Fmoc-Nε-Boc-D-lysine is typically employed.[3][6]
Data Presentation
The following tables summarize quantitative data from the literature on the synthesis of poly-L-lysine dendrimers using Boc-Lys(Boc)-OH. The divergent synthesis involves iterative steps of coupling Boc-Lys(Boc)-OH to the deprotected amino groups of the previous generation, followed by the deprotection of all Boc groups to create the next generation of branching points.
| Generation | Reagents | Solvent | Reaction Time | Yield | Reference |
| G1 | Propargylamine, Boc-Lys(Boc)-OH, EDC, HOBT, DIPEA | CH₂Cl₂ | 24 h | 81% | [7] |
| G2 | G1-amine, Boc-Lys(Boc)-OH, EDC, HOBT, DIPEA | CH₂Cl₂ | 24 h | 82% | [7] |
| G3 | G2-amine, Boc-Lys(Boc)-OH, EDC, HOBT, DIPEA | CH₂Cl₂ | 24 h | 75% | [7] |
| G4 | Hexamethylene diamine core, Boc-L-Lys(Boc)-OH·DCHA | Solution Phase | - | 60-80% | [8] |
Table 1: Summary of yields for the divergent synthesis of poly-lysine dendrimers.
| Defect Dendrimer Product | Overall Yield | Synthesis Time | Reference |
| Product 2 | 82% | 13 h | [6] |
| Product 3 | 86% | 13 h | [6] |
| Product 4 | 88% | 13 h | [6] |
Table 2: Yields for the solid-phase synthesis of well-defined defect lysine dendrimers using a combination of orthogonally protected lysine building blocks, including Boc-Lys(Boc)-OH.[6]
Experimental Protocols
Protocol 1: General Procedure for Divergent Synthesis of a Second-Generation (G2) Poly-lysine Dendron
This protocol is adapted from the solution-phase synthesis of poly-lysine dendrons.[7]
1. Deprotection of the First-Generation (G1) Dendron: a. Dissolve the Boc-protected G1 dendron (1.50 g, 3.91 mmol) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) (12 mL total). b. Stir the reaction mixture at room temperature for 4 hours to ensure complete removal of all Boc protecting groups. c. Remove the CH₂Cl₂ and TFA under reduced pressure. d. Add cold anhydrous diethyl ether to the residue and stir for 4 hours to precipitate the deprotected G1 dendron as a TFA salt. e. Collect the white powder by filtration and dry under vacuum.
2. Coupling of the Second Generation: a. To a flask containing the dried G1-amine TFA salt, add Boc-Lys(Boc)-OH (2.98 g, 8.60 mmol), 1-Hydroxybenzotriazole (HOBT) (1.16 g, 8.60 mmol), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.65 g, 8.60 mmol). b. Add anhydrous CH₂Cl₂ (40 mL) and N,N-Diisopropylethylamine (DIPEA) (5.20 mL, 31.29 mmol) under a nitrogen atmosphere. The amount of DIPEA is sufficient to neutralize the TFA salts and facilitate the coupling reaction. c. Stir the reaction mixture in an ice-water bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours. d. Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium bisulfate (NaHSO₄) solution, and brine. e. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to yield the pure G2 dendron.
Protocol 2: General Workflow for Solid-Phase Synthesis of a Branched Peptide using Orthogonal Protection (Fmoc/Boc Strategy)
This protocol outlines the synthesis of a linear peptide on a solid support with a branching point created by the incorporation of Fmoc-D-Lys(Boc)-OH. This is the standard method for creating specific, directed branches.
1. Resin Preparation and First Amino Acid Coupling: a. Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes. b. Deprotect the terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF and CH₂Cl₂. d. Couple the first Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA in DMF) for 1-2 hours.
2. Linear Peptide Chain Elongation: a. Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the linear portion of the peptide.
3. Incorporation of the Branching Point: a. At the desired position, couple Fmoc-D-Lys(Boc)-OH using the standard coupling protocol.
4. Continuation of the Main Chain: a. Continue to elongate the main peptide chain by repeating the standard Fmoc-SPPS cycle (deprotection, washing, coupling).
5. Selective Deprotection of the Lysine Side Chain: a. Once the main chain is fully assembled and the N-terminal α-amino group is protected (e.g., with an Fmoc group), wash the resin with CH₂Cl₂. b. Treat the resin with a solution of 20-50% TFA in CH₂Cl₂ for 30-60 minutes to selectively remove the Boc group from the lysine side chain. The Fmoc group on the N-terminus and other acid-labile side-chain protecting groups (like tBu) will also be removed if not chosen carefully for orthogonality with this step. For full orthogonality, protecting groups like Mtt, which are cleaved under milder acidic conditions (1% TFA), are often used for the lysine side chain in Fmoc-SPPS.[9] c. Wash the resin thoroughly with CH₂Cl₂ and DMF, followed by neutralization with 10% DIPEA in DMF.
6. Synthesis of the Peptide Branch: a. With the ε-amino group of the lysine now free, synthesize the branch peptide chain by repeating the standard Fmoc-SPPS coupling cycles.
7. Final Cleavage and Deprotection: a. After the complete synthesis of the branched peptide, remove the final N-terminal Fmoc group. b. Wash and dry the resin. c. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. d. Precipitate the crude peptide in cold diethyl ether, wash, and dry. e. Purify the peptide by reverse-phase HPLC.
Visualizations
Caption: Divergent synthesis of a G2-lysine dendrimer.
Caption: Workflow for branched peptide synthesis on a solid support.
Conclusion
N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine is a highly effective building block for the divergent synthesis of peptide dendrimers, offering a straightforward method to create hyperbranched, symmetric structures with high yields. For the synthesis of more complex, asymmetric branched peptides, the principles of orthogonal protection are paramount. The use of lysine derivatives with distinct protecting groups on the α- and ε-amino functions, such as Nα-Fmoc-Nε-Boc-D-lysine, provides the necessary chemical selectivity to direct peptide chain elongation to specific sites. This versatility makes protected lysine derivatives indispensable tools for researchers, scientists, and drug development professionals aiming to create novel and complex peptide-based therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of lysine-to-arginine substitution on antimicrobial activity of cationic stapled heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the Activity of Anoplin by Dendrimerization of Lysine and Lipidation of the N-Terminal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in chemical biology and drug discovery, enabling the systematic construction of peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS. In this strategy, the temporary Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle, while more permanent, acid-stable groups protect the amino acid side chains.[1][2]
Lysine residues are critical in many bioactive peptides due to their positively charged side chain, which often plays a key role in protein-protein interactions and solubility.[3] Furthermore, the ε-amino group of the lysine side chain provides a valuable site for modifications such as branching, cyclization, or the attachment of labels and cargo molecules.[3][4] Boc-D-Lys(Boc)-OH is a derivative of the D-enantiomer of lysine where both the α-amino and ε-amino groups are protected by Boc groups. The use of the D-amino acid can enhance peptide stability against enzymatic degradation. This document provides detailed protocols and data for the incorporation of Boc-D-Lys(Boc)-OH into peptide sequences using Boc-SPPS.
Core Principles of Boc-SPPS
The synthesis of peptides using the Boc strategy is an iterative process performed on a solid support (resin). Each cycle of amino acid addition involves three main steps:
-
Nα-Boc Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the growing peptide chain, typically using trifluoroacetic acid (TFA).[5][6] This exposes a free amine, which is protonated as a TFA salt.
-
Neutralization: The protonated amine is neutralized with a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to prepare it for the subsequent coupling reaction.[6]
-
Coupling: The next incoming Boc-protected amino acid is activated and coupled to the free N-terminal amine, extending the peptide chain by one residue.[7]
These steps are repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Experimental Protocols
Resin Preparation and Swelling
The choice of resin is critical as it determines whether the final product will be a peptide acid or a peptide amide. Merrifield or PAM resins are used for peptide acids, while MBHA resin is the support of choice for preparing peptide amides in Boc-SPPS.[6]
-
Materials:
-
Appropriate resin (e.g., Merrifield, PAM, MBHA) with a substitution level of 0.5-1.0 mmol/g.[6]
-
Dichloromethane (DCM)
-
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM (10-15 mL per gram of resin) to swell the resin.
-
Gently agitate for 20-30 minutes at room temperature.
-
Drain the DCM. The resin is now ready for the first amino acid coupling or the peptide synthesis cycle.
-
Iterative Peptide Elongation Cycle
This cycle is repeated for each amino acid, including Boc-D-Lys(Boc)-OH, to be added to the peptide chain.
Step 1: Nα-Boc Deprotection
-
Reagents:
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
-
Scavengers (e.g., 0.5% Dithioethane - DTE) if sensitive residues like Cys, Met, or Trp are present.[6]
-
DCM
-
Isopropyl alcohol (IPA)
-
-
Protocol:
-
Wash the peptide-resin with DCM (2 times).
-
Add the 50% TFA/DCM solution (10 mL per gram of resin) and agitate for a 5-minute pre-wash.[6]
-
Drain the solution.
-
Add a fresh portion of 50% TFA/DCM and agitate for an additional 20-25 minutes.[6]
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly with DCM (2 times) and then IPA (2 times) to remove residual TFA.[6]
-
Step 2: Neutralization
-
Reagent:
-
10% N,N-diisopropylethylamine (DIPEA) in DCM (v/v)
-
-
Protocol:
Step 3: Amino Acid Coupling (Incorporating Boc-D-Lys(Boc)-OH)
-
Materials:
-
Protocol:
-
In a separate vessel, dissolve Boc-D-Lys(Boc)-OH and HBTU (or HATU) in DMF.[7]
-
Add DIPEA to the solution to begin the pre-activation. Agitate for 1-2 minutes.[7]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.[7]
-
Monitor the reaction for completion using the qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF and DCM to prepare for the next cycle.
-
Workflow for the Boc-SPPS Cycle
Caption: Iterative workflow for peptide chain elongation using Boc-SPPS.
Final Cleavage and Deprotection
This final step removes the completed peptide from the solid support and cleaves all side-chain protecting groups, including the Boc group from the lysine side chain. This procedure requires a very strong acid and appropriate scavengers to prevent side reactions.[2]
-
Reagents:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Cleavage Cocktail (Scavengers): The composition depends on the peptide sequence. A common general-purpose cocktail for HF cleavage is the "low-high" procedure or a mixture containing anisole. For TFMSA, a typical cocktail is TFMSA/TFA/thioanisole.
-
-
Protocol (General Guidance - requires specialized equipment and safety precautions):
-
Thoroughly dry the final peptide-resin under vacuum.
-
For HF cleavage, place the resin in a specialized HF cleavage apparatus. Cool to -5 to 0 °C.
-
Add the appropriate scavenger (e.g., anisole) and then slowly distill in the anhydrous HF.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
The resin and cleaved peptide residue remain.
-
Peptide Precipitation, Purification, and Characterization
-
Protocol:
-
Wash the residue from the cleavage step with cold diethyl ether or methyl tert-butyl ether to precipitate the crude peptide.[9]
-
Centrifuge the mixture and decant the ether. Repeat this wash step 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[10]
-
Collect the fractions corresponding to the desired peptide peak.
-
Confirm the identity and purity of the final product. Purity is assessed by analytical HPLC, and the molecular weight is confirmed by Mass Spectrometry (MS).[10]
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Activation Principle | Typical Coupling Time | Key Advantages |
| HBTU/DIPEA | Forms HOBt active ester | 10-60 min[7] | Fast, efficient, widely used |
| HATU/DIPEA | Forms HOAt active ester | 10-60 min[7] | Highly efficient, reduced racemization risk |
| DIC/HOBt | Forms HOBt active ester | 1-4 hours | Cost-effective, simple |
Table 2: Common Acidic Reagents for Boc Deprotection & Cleavage
| Reagent | Application | Typical Conditions | Notes |
| TFA | Nα-Boc Deprotection | 50% in DCM, 20-30 min[6][8] | Standard reagent for iterative deprotection.[8] |
| HCl in Dioxane | Nα-Boc Deprotection | 4 M solution | Alternative to TFA, can offer different selectivity.[8] |
| HF | Final Cleavage & Deprotection | Anhydrous, 0 °C, with scavengers | "Gold standard" for Boc-SPPS, highly effective but requires special apparatus.[6] |
| TFMSA | Final Cleavage & Deprotection | In TFA with scavengers | A strong acid alternative to HF, does not require specialized equipment.[6] |
Key Chemical Transformations and Potential Side Reactions
The Boc-SPPS process involves robust chemical transformations, but side reactions can occur, impacting the final purity and yield.
Key Reactions in a Synthesis Cycle
Caption: Simplified scheme of deprotection and coupling steps.
Potential Side Reactions and Mitigation Strategies
Caption: Common side reactions in Boc-SPPS and their mitigation.
-
Alkylation: During the acidic Boc deprotection step, the released tert-butyl cation is a reactive electrophile that can modify sensitive residues like tryptophan and methionine.[8] The addition of "scavengers" to the deprotection and cleavage solutions is crucial to trap these cations.[8]
-
Aspartimide Formation: Peptide sequences containing aspartic acid (Asp) are susceptible to forming a cyclic aspartimide intermediate, particularly in Asp-Gly or Asp-Ser sequences.[6] This can lead to impurities. Using milder deprotection conditions can help reduce this side reaction.[8]
-
Incomplete Reactions: Both deprotection and coupling steps must proceed to completion to avoid the formation of deletion sequences. Reaction completion should be monitored, for example, with the ninhydrin test after the coupling step.[7]
-
Racemization: While less common for most amino acids under standard Boc-SPPS conditions, racemization can be a concern, especially for residues like histidine.[11] The choice of coupling reagent can influence the level of racemization.[11]
Conclusion
The synthesis of lysine-containing peptides using Boc-D-Lys(Boc)-OH via the Boc-SPPS strategy is a well-established and effective method. The dual Boc protection on the D-lysine derivative ensures that both amino groups remain inert until the final acidolytic cleavage step. Careful adherence to protocols for deprotection, neutralization, and coupling, along with the use of appropriate scavengers and monitoring techniques, is essential for achieving high purity and yield. This methodology provides researchers with a powerful tool for creating complex and modified peptides for a wide range of applications in science and medicine.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N2,N6-Bis(tert-butoxycarbonyl)-D-lysine Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH). This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
The primary challenges associated with coupling Boc-D-Lys(Boc)-OH stem from its bulky nature due to the two tert-butoxycarbonyl (Boc) protecting groups. This steric hindrance can lead to:
-
Low Coupling Efficiency: The bulky protecting groups can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain, resulting in incomplete reactions and lower yields.[1]
-
Slower Reaction Kinetics: Compared to less hindered amino acids, the coupling reaction for Boc-D-Lys(Boc)-OH often requires longer reaction times or more potent activating reagents to proceed to completion.
-
Increased Risk of Side Reactions: To overcome slow kinetics, harsher conditions or excess reagents might be used, which can increase the likelihood of side reactions such as racemization or the formation of unwanted byproducts.[2]
Q2: Which coupling reagents are most effective for Boc-D-Lys(Boc)-OH?
The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like Boc-D-Lys(Boc)-OH. While standard carbodiimides like DCC or EDC can be used, more potent uronium or phosphonium salt-based reagents are often recommended.
-
Uronium/Aminium Reagents: Reagents such as HBTU, HATU, and HCTU are highly efficient and generally provide faster reaction times and lower racemization rates.[3] HATU is often considered superior for hindered couplings.
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings. An advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents when used in excess.[2]
-
Pre-activated Esters: Using a pre-activated form, such as an N-hydroxysuccinimide (OSu) ester (Boc-Lys(Boc)-OSu), can simplify the coupling step and reduce side reactions associated with in-situ activation.[3]
Q3: How can I monitor the completion of the coupling reaction?
Monitoring the reaction is crucial to ensure complete coupling and to decide if a second coupling is necessary. The most common method in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[4]
-
Ninhydrin Test: This test detects free primary amines on the resin. A positive result (intense blue beads) indicates an incomplete reaction, while a negative result (colorless or yellow beads) suggests the coupling is complete.[4]
-
Alternative Tests: For N-terminal proline or other secondary amines, the ninhydrin test is not effective. In such cases, the isatin test or chloranil test can be used.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Ninhydrin Test) | Incomplete activation of the carboxylic acid: The coupling reagent may not be potent enough for the sterically hindered Boc-D-Lys(Boc)-OH. | - Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP. - Ensure the freshness and proper storage of your coupling reagents. |
| Steric hindrance: The bulky Boc groups are preventing efficient reaction. | - Increase the reaction time (e.g., from 1 hour to 2-4 hours, or even overnight). - Perform a "double coupling" by repeating the coupling step with fresh reagents.[4] - Consider switching to a resin with a lower substitution level to increase the distance between peptide chains. | |
| Peptide aggregation on the solid support: The growing peptide chain is folding, making the N-terminus inaccessible. | - Switch the primary synthesis solvent from DMF to NMP or a mixture of DMF/DMSO to disrupt secondary structures.[4] - Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), though this should be done cautiously as it can increase the risk of racemization. | |
| Presence of Unexpected Side Products in HPLC/MS | Guanidinylation of the N-terminus: This occurs when using an excess of uronium/aminium reagents (e.g., HBTU, HATU). | - Use a stoichiometric amount or a slight excess of the coupling reagent relative to the amino acid. - Pre-activate the Boc-D-Lys(Boc)-OH with the coupling reagent for a short period (1-2 minutes) before adding it to the resin.[2] - Alternatively, switch to a phosphonium-based reagent like PyBOP. |
| Racemization: The chiral center of the D-lysine has inverted. | - Minimize the pre-activation time. - Avoid excessively high temperatures during the coupling reaction. - Add a racemization-suppressing additive like HOBt or Oxyma Pure, especially when using carbodiimide reagents. | |
| Formation of deletion sequences: A significant peak corresponding to the peptide missing the D-lysine residue is observed. | - This is a direct result of incomplete coupling. Follow the recommendations for "Low Coupling Yield". - If the problem persists after a double coupling, "cap" the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles.[4] This terminates the deletion sequence, making purification of the target peptide easier. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Reaction Time | Relative Cost | Key Advantages & Disadvantages |
| EDC | HOBt or NHS | DIPEA | 1-4 hours | Low | Cost-effective; risk of side reactions and racemization without additives.[3] |
| HBTU | N/A | DIPEA | 10-60 minutes | Medium | Highly efficient; can cause guanidinylation if used in excess.[3] |
| HATU | N/A | DIPEA | 10-60 minutes | High | Very effective for hindered couplings with low racemization.[3] |
| PyBOP | N/A | DIPEA | 15-90 minutes | High | Excellent for hindered couplings; does not cause guanidinylation. |
| Boc-Lys(Boc)-OSu | N/A | DIPEA | 2-4 hours | High | Pre-activated, leading to clean reactions with fewer side products.[3] |
Experimental Protocols
Protocol 1: Coupling of Boc-D-Lys(Boc)-OH using HATU in SPPS
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Lys(Boc)-OH (2.0 equivalents relative to resin loading), HATU (1.95 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction:
-
Agitate the mixture at room temperature for 1-2 hours.
-
Take a small sample of resin beads and perform a ninhydrin test to monitor for completion.
-
-
Washing and Next Step:
-
If the ninhydrin test is negative (complete reaction), wash the resin thoroughly with DMF (5-7 times) to prepare for the next deprotection and coupling cycle.
-
If the test is positive, a second coupling may be performed by repeating steps 2 and 3.
-
Mandatory Visualizations
Caption: Workflow for Boc-D-Lys(Boc)-OH coupling in SPPS.
Caption: Troubleshooting logic for low coupling yield.
References
common side reactions with N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) in Solid-Phase Peptide Synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of Boc-D-Lys(Boc)-OH in SPPS?
A1: The most prevalent side reactions when using Boc-D-Lys(Boc)-OH stem from the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting groups. The two primary issues are:
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Tert-butylation: During the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA), the Boc groups are removed, generating reactive tert-butyl cations (tBu+). These carbocations can then alkylate nucleophilic residues in the peptide sequence, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to undesired side products with an additional mass of +56 Da.
-
Incomplete Deprotection: Failure to completely remove one or both Boc groups from the lysine residue can occur, especially under suboptimal cleavage conditions. This results in a heterogeneous mixture of the desired peptide and peptides with one (+100 Da) or two (+200 Da) remaining Boc groups.[1] Incomplete deprotection can also lead to the deletion of subsequent amino acid residues in the sequence if the Nα-Boc group is not fully removed during the synthesis cycles.[2]
Q2: How can I prevent tert-butylation of sensitive amino acid residues?
A2: The most effective way to prevent tert-butylation is to use a "scavenger cocktail" during the TFA cleavage step. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cations than the amino acid side chains, effectively trapping them before they can cause unwanted modifications. The choice of scavenger depends on the specific sensitive residues in your peptide.
Q3: What are the signs of incomplete Boc deprotection and how can I troubleshoot it?
A3: Incomplete Boc deprotection is typically identified by mass spectrometry (MS) analysis of the crude peptide, where peaks corresponding to the desired peptide mass plus 100 Da (one remaining Boc group) or 200 Da (two remaining Boc groups) are observed.[1] On an HPLC chromatogram, this will appear as multiple, closely eluting peaks.
To troubleshoot this issue:
-
Extend Cleavage Time: Increase the duration of the TFA cleavage step to ensure complete removal of the Boc groups. A standard cleavage time is 2-3 hours, but for longer or more complex peptides, this may need to be extended.
-
Ensure Fresh TFA: Use fresh, high-quality TFA for cleavage, as degraded TFA can be less effective.
-
Optimize Resin Swelling: Ensure the peptide-resin is adequately swollen before cleavage to allow for efficient penetration of the cleavage cocktail.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS indicating Tert-Butylation (+56 Da)
Problem: Your mass spectrometry analysis of the crude peptide shows a significant peak with a mass 56 Da higher than the expected product, indicating tert-butylation of a sensitive amino acid residue.
Solution: Optimize your cleavage cocktail by incorporating appropriate scavengers.
Experimental Protocol: Scavenger Cocktail Optimization
-
Identify Sensitive Residues: Review your peptide sequence to identify any tryptophan, methionine, cysteine, or tyrosine residues.
-
Select Scavengers: Choose scavengers based on the identified residues. A common and effective general cocktail is "Reagent K".
-
Prepare Cleavage Cocktail: Freshly prepare the cleavage cocktail immediately before use.
-
Cleavage Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM and add the scavenger cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
-
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the reduction of the tert-butylated side product.
Quantitative Data: Effectiveness of Scavenger Cocktails
The following table provides an illustrative comparison of the effectiveness of different scavenger cocktails in reducing tert-butylation of a model peptide containing a C-terminal cysteine.
| Cleavage Cocktail Composition (v/v/v) | Target Peptide Purity (%) | Tert-butylated Side Product (%) |
| 95% TFA, 5% H₂O | 75 | 25 |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 90 | 10 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >95 | <5 |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific peptide sequence and synthesis conditions.
Issue 2: Presence of +100 Da and/or +200 Da Peaks Indicating Incomplete Deprotection
Problem: Your mass spectrometry results show significant peaks corresponding to the mass of your target peptide plus 100 Da and/or 200 Da, indicating that one or both Boc groups on the lysine residue were not removed.
Solution: Optimize your cleavage protocol to ensure complete deprotection.
Experimental Protocol: Monitoring and Optimizing Boc Deprotection
-
Initial Cleavage: Perform a small-scale test cleavage using your standard protocol (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS for 2 hours).
-
Time-Course Analysis: During the test cleavage, take small aliquots of the cleavage solution at different time points (e.g., 1, 2, 3, and 4 hours).
-
Sample Preparation for Analysis:
-
For each time point, precipitate the peptide from the aliquot by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet.
-
-
HPLC and MS Analysis:
-
Dissolve each dried peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze each sample by HPLC and mass spectrometry.
-
-
Data Interpretation:
-
Quantify the relative peak areas of the fully deprotected peptide and the +100 Da and +200 Da species at each time point.
-
Determine the minimum cleavage time required for complete or acceptable levels of deprotection.
-
-
Protocol Adjustment: Based on the results, adjust the cleavage time for your large-scale synthesis accordingly. If incomplete deprotection persists even after extended cleavage times, consider preparing a fresh batch of TFA.
Visual Guides
Caption: Mechanism of Boc deprotection, tert-butylation side reaction, and mitigation with scavengers.
Caption: Troubleshooting workflow for common side reactions with Boc-D-Lys(Boc)-OH.
References
troubleshooting low yield in N2,N6-Bis(tert-butoxycarbonyl)-D-lysine reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N2,N6-Bis(tert-butoxycarbonyl)-D-lysine.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound?
This compound, also known as Boc-D-Lys(Boc)-OH, is a protected form of the amino acid D-lysine. It is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), and as a building block in the development of various pharmaceutical compounds. The two tert-butoxycarbonyl (Boc) groups protect the alpha (Nα) and epsilon (Nε) amino groups, allowing for controlled and site-selective reactions.
Q2: What are the storage and stability recommendations for N2,N6-Bis(Boc)-D-lysine?
For long-term storage, it is recommended to keep N2,N6-Bis(Boc)-D-lysine at -20°C for up to one month or at -80°C for up to six months.[1] The Boc protecting group is stable under basic and nucleophilic conditions but is sensitive to acidic conditions.[2][3] It is also advisable to store the compound under an inert atmosphere to prevent degradation from moisture and atmospheric contaminants.
Q3: Under what conditions is the Boc protecting group labile?
The Boc group is readily cleaved under acidic conditions.[2] Commonly used reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4][5][6] While generally stable at moderate temperatures under neutral or basic conditions, thermal deprotection can occur at elevated temperatures.[7][8][9]
Troubleshooting Guide for Low Yield Reactions
Low product yield is a common issue in reactions involving N2,N6-Bis(Boc)-D-lysine. The following guide addresses potential causes and solutions for this problem.
Q4: My peptide coupling reaction using N2,N6-Bis(Boc)-D-lysine is resulting in a low yield. What are the potential causes?
Several factors can contribute to low yields in peptide coupling reactions. These can be broadly categorized into issues with starting materials, reaction conditions, and the work-up/purification process.
Troubleshooting Low Coupling Yield
| Potential Cause | Recommended Action | Explanation |
| Incomplete Deprotection of the N-terminus | Ensure complete removal of the previous Boc group by using a sufficient excess of deprotecting agent (e.g., 50% TFA in DCM) and adequate reaction time (15-30 minutes).[10] | An incomplete deprotection will result in unreacted starting material and truncated peptide sequences. |
| Moisture in Reaction Solvents | Use anhydrous solvents for the coupling reaction. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. | Water can hydrolyze the activated ester of the carboxylic acid, leading to the formation of the unreactive carboxylate and reducing the amount of available coupling partner. |
| Inefficient Activation of the Carboxylic Acid | Optimize the coupling reagents and stoichiometry. Common coupling agents include EDC/HOBt or HATU/DIPEA. Ensure the correct molar ratios are used. | Incomplete activation of the carboxylic acid will lead to a slow or incomplete reaction. |
| Steric Hindrance | Prolong the reaction time or gently heat the reaction mixture if the coupling partners are sterically hindered. | Bulky amino acid residues can slow down the coupling reaction. |
| Aggregation of the Growing Peptide Chain (SPPS) | Switch to a more polar solvent or a resin with better swelling properties. Special techniques to reduce aggregation may be necessary for difficult sequences.[11] | In solid-phase peptide synthesis, the growing peptide chain can aggregate on the resin, preventing reagents from accessing the reaction site. |
Q5: I am observing multiple spots on my TLC plate after the reaction. What could be the side products?
The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.
Common Side Products and Their Prevention
| Side Product | Cause | Prevention/Solution |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Q4. | Re-evaluate reaction conditions: time, temperature, stoichiometry, and reagent purity. |
| Di-tert-butyl pyrocarbonate (from Boc protection) | Excess (Boc)2O used during the protection step. | During workup, wash the organic phase with a mild base to remove unreacted (Boc)2O.[12] |
| Alkylated Side Chains (Trp, Met, Cys) | The tert-butyl cation formed during Boc deprotection can alkylate nucleophilic side chains.[13] | Use scavengers such as anisole, thioanisole, or dithiothreitol (DTT) during the deprotection step.[4] |
| Diketopiperazine Formation (SPPS) | Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the support. | Use a dipeptide with a C-terminal proline or N-alkylated amino acid to suppress this side reaction. |
| Aspartimide Formation (SPPS) | Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[10] | Use a side-chain protecting group for aspartic acid that minimizes this side reaction, such as O-1-adamantyl (O-1-Ada). |
Q6: I am having difficulty purifying my final product. What are some effective purification strategies?
Purification can be challenging due to the similar polarities of the desired product and certain byproducts.
Purification Troubleshooting
| Problem | Suggested Solution | Details |
| Product is an oil and difficult to handle | Convert the product to its dicyclohexylamine (DCHA) salt. | Dissolve the oily product in a non-polar solvent like ether and add one equivalent of dicyclohexylamine. The salt will often precipitate as a solid, which is easier to handle and purify.[14] |
| Removal of Urea Byproducts (from carbodiimide coupling agents) | Wash the reaction mixture with dilute acid (e.g., 1M HCl or citric acid) and then with a mild base (e.g., saturated NaHCO3). | The urea byproduct is often soluble in acidic and basic aqueous solutions, allowing for its removal by extraction. |
| Separation of closely related impurities | Utilize column chromatography with a carefully selected solvent system. For peptides, reverse-phase HPLC (RP-HPLC) is the standard method. | A gradient elution from a non-polar to a more polar solvent system can effectively separate compounds with similar polarities. |
| Product remains in the aqueous layer during extraction | Adjust the pH of the aqueous layer. | For acidic products, acidify the aqueous layer to a pH below the pKa of the carboxylic acid to protonate it, making it more soluble in organic solvents for extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the Boc protection of lysine.[15]
-
Dissolution: Dissolve D-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water.
-
pH Adjustment: Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.
-
Addition of (Boc)2O: To the cooled solution (ice bath), add a solution of di-tert-butyl dicarbonate ((Boc)2O) in dioxane dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Acidify the remaining aqueous solution with 4 M KHSO4 to a pH of 1-2.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Protocol 2: Peptide Coupling using Boc-D-Lys(Boc)-OH
This protocol describes a typical peptide coupling reaction in solution phase using EDC and HOBt.
-
Activation: Dissolve N2,N6-Bis(Boc)-D-lysine (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and the amine component (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Experimental Workflow: Synthesis of Boc-D-Lys(Boc)-OH
Caption: Workflow for the synthesis of N2,N6-Bis(Boc)-D-lysine.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. peptide.com [peptide.com]
- 15. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]
Technical Support Center: Preventing Racemization of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize or prevent racemization of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine during peptide coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of L-isomer detected in the final peptide. | Inappropriate Coupling Reagent: Using carbodiimides like DCC or DIC without a racemization-suppressing additive is a common cause of epimerization. | Switch to a uronium/aminium (e.g., HATU, HBTU, COMU) or phosphonium-based (e.g., PyBOP) coupling reagent. If using a carbodiimide, always include an additive such as Oxyma or HOBt. |
| Strong or Excess Base: The use of strong, non-hindered bases like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA) can promote racemization by abstracting the alpha-proton. | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base. | |
| High Reaction Temperature: Elevated temperatures, while accelerating the coupling reaction, also increase the rate of racemization. | Conduct the coupling reaction at a lower temperature, such as 0 °C, especially during the initial activation step. If using microwave-assisted synthesis, consider reducing the temperature for the Boc-D-Lys(Boc)-OH coupling step. | |
| Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before adding the amine component increases the risk of racemization through the oxazolone intermediate. | Minimize the pre-activation time. It is best to perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component. | |
| Low coupling efficiency when using racemization-suppressing conditions. | Steric Hindrance: The two bulky Boc groups on the lysine derivative can sterically hinder the coupling reaction, especially when coupling to a hindered amino acid residue. | Employ a more potent coupling reagent known for its high efficiency with sterically hindered amino acids, such as HATU or COMU. |
| Peptide Aggregation: The growing peptide chain may aggregate, preventing efficient coupling. | Change the solvent to one that can disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or add dimethyl sulfoxide (DMSO). Sonication can also be beneficial in breaking up aggregates. | |
| Difficulty in purifying the final peptide due to diastereomers. | Presence of Diastereomers: Racemization leads to the formation of a diastereomer, which can be challenging to separate from the desired product by standard chromatography. | Optimize the coupling conditions to minimize racemization as a first step. If diastereomers are still present, employ chiral chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the stereochemical conversion of the D-enantiomer of lysine into a mixture of both D- and L-isomers at the alpha-carbon. During peptide synthesis, this leads to the incorporation of the incorrect L-lysine stereoisomer into the peptide chain, resulting in a diastereomeric impurity that can be difficult to remove and may alter the biological activity of the final peptide.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The main pathway for racemization of N-alkoxycarbonyl-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone intermediate. This occurs upon activation of the carboxylic acid group by the coupling reagent. The alpha-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.
Q3: How does the choice of coupling reagent affect racemization?
A3: The coupling reagent is a critical factor. Carbodiimides (e.g., DCC, DIC) when used alone can lead to significant racemization. Uronium/aminium reagents (e.g., HATU, HBTU) and phosphonium reagents (e.g., PyBOP) are generally preferred as they react with the amino acid to form active esters that are more resistant to racemization. The inclusion of additives like HOBt or Oxyma with carbodiimides forms active esters that are less prone to cyclizing into the problematic oxazolone intermediate.
Q4: What is the role of the base in racemization?
A4: A base is often required to neutralize the protonated amine component and to catalyze the coupling reaction. However, the base can also promote racemization by abstracting the alpha-proton of the activated amino acid. Stronger and less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) increase the risk of racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are therefore recommended.
Q5: Does the dual Boc protection on lysine influence its susceptibility to racemization?
A5: While the electronic effect of the second Boc group on the epsilon-amino group is minimal at the alpha-carbon, its steric bulk can play a role. The significant steric hindrance from the two Boc groups might slow down the desired intermolecular coupling reaction. This delay can provide a larger window of opportunity for the intramolecular formation of the oxazolone intermediate, thereby potentially increasing the risk of racemization if non-optimal coupling conditions are used.
Data Summary: Comparison of Coupling Methods
The following table summarizes the relative effectiveness of different coupling methods in minimizing racemization for Boc-protected amino acids. While specific quantitative data for this compound is limited, these trends are generally applicable.
| Coupling Method | Coupling Reagent | Additive | Base | Relative Racemization Risk | Coupling Efficiency | Notes |
| Carbodiimide | DIC or DCC | None | DIEA | High | Moderate | Not recommended for sensitive amino acids without an additive. |
| Carbodiimide + Additive | DIC or DCC | Oxyma or HOBt | NMM | Low | Good | A cost-effective and reliable method.[1] |
| Uronium/Aminium | HBTU | None | DIEA/NMM | Low to Moderate | High | Generally efficient with low racemization. |
| Uronium/Aminium | HATU | None | NMM/Collidine | Very Low | Very High | Excellent for sterically hindered couplings and minimizing racemization.[1] |
| Uronium/Aminium | COMU | None | NMM/Collidine | Very Low | Very High | A newer, highly efficient reagent with a good safety profile. |
| Phosphonium | PyBOP | None | NMM/DIEA | Low | High | A reliable and efficient coupling reagent. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization by using a carbodiimide with a racemization-suppressing additive at low temperature.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Coupling Reaction (In Situ Activation):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add this solution to the swelled and washed resin.
-
Add N-methylmorpholine (NMM) (6 equivalents) to the resin slurry.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Add diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for an additional 1.5-3 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test.
-
Once the reaction is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Protocol 2: High-Efficiency Coupling using HATU/NMM
This protocol is recommended for sterically hindered couplings where high efficiency and low racemization are critical.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling Reaction (In Situ Activation):
-
In a separate reaction vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add N-methylmorpholine (NMM) (6 equivalents) to this solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1.
-
Protocol 3: Analysis of Racemization by Chiral HPLC
This protocol describes the general procedure for analyzing the extent of racemization after peptide synthesis and purification.
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate a chiral HPLC column (e.g., a polysaccharide-based column) with the appropriate mobile phase (often a mixture of hexane and a polar organic solvent like isopropanol or ethanol with an acidic or basic additive).
-
Inject the prepared sample of the hydrolyzed peptide.
-
Also inject standards of L-lysine and D-lysine to determine their retention times.
-
Monitor the elution profile using a UV or mass spectrometry detector.
-
The percentage of the undesired L-lysine enantiomer can be calculated from the peak areas in the chromatogram.
-
Visualizations
Caption: Mechanism of racemization via oxazolone and direct enolization pathways.
References
N2,N6-Bis(tert-butoxycarbonyl)-D-lysine solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a protected form of the amino acid D-lysine. The tert-butoxycarbonyl (Boc) groups on both the alpha-amino (Nα) and epsilon-amino (Nε) groups prevent unwanted reactions during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Q2: In which organic solvents is this compound soluble?
A2: this compound is generally soluble in a range of polar organic solvents. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), chloroform, ethyl acetate, and methanol.[1][2][3][4] Its solubility in aqueous solutions is limited.[5]
Q3: What are the typical applications of this compound?
A3: This compound is primarily used as a building block in Fmoc solid-phase peptide synthesis (SPPS) to incorporate a D-lysine residue into a peptide sequence.[3] The Boc protecting group on the side chain is stable to the basic conditions used for Fmoc removal and is typically cleaved under acidic conditions during the final cleavage of the peptide from the resin.[3]
Q4: What are the storage recommendations for this compound?
A4: It is recommended to store the solid compound in a freezer under -20°C in a dry, sealed container.[1][6] Stock solutions in organic solvents should also be stored at low temperatures (-20°C or -80°C) and used within a specified timeframe to prevent degradation.[6][7]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
Symptoms:
-
The compound does not fully dissolve, leaving a suspension or visible particles.
-
The solution appears cloudy or hazy.
Possible Causes & Solutions:
-
Inappropriate Solvent: The chosen solvent may not be optimal for dissolution.
-
Insufficient Solvent Volume: The concentration may be too high for the selected solvent.
-
Recommendation: Try adding more solvent in small increments until the compound dissolves completely.
-
-
Low Temperature: The ambient temperature may be too low, reducing solubility.
-
Recommendation: Gentle warming of the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.
-
-
Compound Aggregation: The solid material may have aggregated.
-
Recommendation: Use of sonication in short bursts can help break up aggregates and facilitate dissolution.[5]
-
-
Hygroscopic Solvent: The solvent may have absorbed moisture, which can affect the solubility of hydrophobic compounds.
-
Recommendation: Use a fresh, anhydrous grade solvent, especially for DMSO which is known to be hygroscopic.[6]
-
Issue 2: Compound Precipitates Out of Solution
Symptoms:
-
A previously clear solution becomes cloudy or forms a precipitate over time.
Possible Causes & Solutions:
-
Temperature Fluctuation: A decrease in temperature can cause the compound to crash out of a saturated solution.
-
Recommendation: Store the solution at a constant temperature. If precipitation occurs upon cooling, gentle warming may be required before use.
-
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration, potentially exceeding the solubility limit.
-
Recommendation: Ensure vials are tightly sealed to prevent solvent loss.
-
-
Change in Solvent Composition: Addition of a co-solvent in which the compound is less soluble can cause precipitation.
-
Recommendation: If mixing solvents, ensure the final composition is compatible with the desired concentration of the compound.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Observations |
| Dimethylformamide (DMF) | Excellent / >50 mM | Commonly used for coupling reactions, providing good solubility for reactants.[5][8] |
| Dimethyl Sulfoxide (DMSO) | Excellent / 100 mg/mL (288.67 mM) | An effective solvent for creating high-concentration stock solutions.[3][5][6] Use of ultrasonic treatment may be needed.[6] |
| Dichloromethane (DCM) | Soluble | A common solvent for synthesis and coupling, offering easier removal during workup.[2][4][5] |
| Chloroform | Soluble | A suitable solvent for this compound.[1][4] |
| Ethyl Acetate | Soluble | Often used during extraction and purification phases of synthesis.[1][4][5] |
| Methanol | Soluble | A viable polar protic solvent for dissolution.[1] |
| Water | Limited / Poor | The hydrophobic nature of the two Boc groups limits its solubility in aqueous media.[2][5][9] |
Experimental Protocols
Protocol for Qualitative Solubility Assessment
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a clean, dry vial.[5]
-
Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.[5]
-
Dissolution: Vortex the vial for 30-60 seconds.[5] If the solid does not dissolve, sonication can be applied in short bursts (e.g., 3 cycles of 10 seconds) to aid dissolution.[5]
-
Observation: Visually inspect the solution against a dark background. A clear, particle-free solution indicates complete dissolution at that concentration.[5]
-
Titration (Optional): If the compound did not dissolve, add additional aliquots of the solvent, repeating steps 3 and 4, to estimate the approximate solubility.[5]
Protocol for Preparing a Stock Solution in DMSO
-
Preparation: Weigh the desired amount of this compound in a sterile vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[6]
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath to aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Mandatory Visualization
Caption: Experimental workflow for the use of Boc-D-Lys(Boc)-OH in SPPS.
References
- 1. Boc-Lys(Boc)-OH CAS#: 2483-46-7 [m.chemicalbook.com]
- 2. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 3. chempep.com [chempep.com]
- 4. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7 [sigmaaldrich.com]
- 9. parchem.com [parchem.com]
Technical Support Center: Efficient Boc Deprotection of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
Welcome to the technical support center for the deprotection of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid concentration or equivalents.- Short reaction time.- Low reaction temperature.- Poor solubility of the starting material. | - Increase the concentration or equivalents of the acid (e.g., use a higher percentage of TFA in DCM).- Extend the reaction time and monitor progress by TLC or LC-MS.- Increase the reaction temperature, if the stability of the product allows.- Use a co-solvent to improve solubility (e.g., a small amount of methanol with DCM). |
| Formation of Side Products (e.g., t-butylation) | - Reactive carbocations generated during deprotection can alkylate the deprotected amines or other nucleophilic functional groups. | - Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cations. |
| Difficulty in Isolating the Product | - The product may be highly polar and water-soluble, making extraction difficult.- The product may form a salt that is difficult to handle. | - After quenching the reaction, concentrate the solution in vacuo and triturate with a non-polar solvent like diethyl ether to precipitate the product salt.- Use ion-exchange chromatography for purification. |
| Unselective Deprotection (for mono-deprotection) | - The deprotection conditions are too harsh, leading to the removal of both Boc groups. | - Use milder deprotection conditions (e.g., lower acid concentration, lower temperature).- Consider using an orthogonal protecting group strategy from the start if selective deprotection is critical. |
| Low Yield | - Product loss during workup and purification.- Degradation of the product under the deprotection conditions. | - Optimize the workup procedure to minimize transfers and extractions.- Use milder deprotection conditions if product degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the complete deprotection of both Boc groups from this compound?
A common and effective method for the complete removal of both Boc groups is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical starting point is a 25-50% (v/v) solution of TFA in DCM at room temperature for 1-2 hours.[1][2] Another common reagent is 4M HCl in 1,4-dioxane.[3][4][5]
Q2: How can I selectively deprotect only one of the two Boc groups?
Selective deprotection is challenging as the reactivity of the N2 and N6-Boc groups is similar. However, subtle differences can be exploited under carefully controlled, milder conditions. Using a lower concentration of acid (e.g., 10-15% TFA in DCM) and a lower temperature (e.g., 0 °C) with careful monitoring can favor mono-deprotection. Alternatively, employing an orthogonal protection strategy from the outset, such as using Fmoc for one amine and Boc for the other, is a more reliable approach for achieving selective deprotection.
Q3: What are some common side reactions to be aware of during Boc deprotection, and how can I minimize them?
The most common side reaction is the alkylation of the newly deprotected amine by the tert-butyl cation generated during the reaction. This can lead to the formation of N-tert-butylated byproducts. To minimize this, it is highly recommended to use a scavenger in the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a ninhydrin stain can be used to visualize the appearance of the free amine(s) as a colored spot. LC-MS is particularly useful for distinguishing between the starting material, the mono-deprotected intermediates, and the fully deprotected product based on their mass-to-charge ratios.
Q5: What is the best way to work up the reaction and isolate the deprotected D-lysine?
After the reaction is complete, the excess acid and solvent are typically removed under reduced pressure. If the product is the TFA or HCl salt, it can often be precipitated by adding a non-polar solvent like cold diethyl ether. The resulting solid can then be collected by filtration. If the product is oily, it can be purified by silica gel chromatography (using a polar eluent system such as DCM/methanol with a small amount of ammonium hydroxide to neutralize the column) or by ion-exchange chromatography.
Quantitative Data on Deprotection Methods
The following table summarizes typical conditions and outcomes for the complete deprotection of di-Boc-lysine derivatives. Please note that yields and reaction times can vary depending on the specific substrate and scale of the reaction.
| Method | Reagents and Conditions | Typical Reaction Time | Reported Yield | Purity | Reference(s) |
| TFA/DCM | 25-50% TFA in DCM, room temperature | 1 - 4 hours | >90% | High | [1][2][6] |
| HCl/Dioxane | 4M HCl in 1,4-dioxane, room temperature | 1 - 4 hours | >90% | High | [3][4][5] |
| Thermal | High temperature (e.g., 150°C) in a suitable solvent | 30 minutes - 6 hours | Variable | Moderate to High | [7] |
| Oxalyl Chloride | Oxalyl chloride (3 equiv.) in methanol, room temperature | 1 - 4 hours | up to 90% | High | [8] |
Experimental Protocols
Protocol 1: Complete Deprotection using TFA/DCM
This protocol describes the complete removal of both Boc groups from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES, scavenger)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylsilane (1.5 equivalents) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add TFA (10-20 equivalents, or to make a 25-50% v/v solution) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Add cold diethyl ether to the residue to precipitate the D-lysine TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Complete Deprotection using HCl in Dioxane
This protocol offers an alternative method for the complete deprotection of both Boc groups.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (10-20 equivalents of HCl) to the flask.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl in vacuo.
-
Add cold diethyl ether to the residue to precipitate the D-lysine dihydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Decision workflow for Boc deprotection of N2,N6-Bis(Boc)-D-lysine.
Caption: Troubleshooting logic for Boc deprotection reactions.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Peptides Containing N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
Welcome to the technical support center for the purification of peptides containing N2,N6-Bis(tert-butoxycarbonyl)-D-lysine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications for purifying peptides that retain their this compound protection?
Peptides containing this compound are often intermediates in the synthesis of more complex molecules. The dual Boc protection allows for orthogonal protection strategies, where these groups remain intact during certain synthetic steps and are removed later. Key applications include:
-
Convergent Peptide Synthesis: Fully protected peptide fragments are synthesized and purified before being ligated to form a larger peptide. This approach can improve yields and simplify the purification of the final product.
-
Synthesis of Branched or Cyclic Peptides: The protected lysine side chain provides a handle for further chemical modifications, such as branching or cyclization, after the initial linear peptide has been assembled and purified.
-
Post-synthesis Modification: The Boc groups protect the lysine amines during modifications at other sites on the peptide.
Q2: What are the main challenges in purifying peptides containing this compound?
The two bulky and hydrophobic tert-butoxycarbonyl (Boc) groups on the lysine residue significantly increase the overall hydrophobicity of the peptide. This presents several challenges:
-
Poor Solubility: These peptides often have limited solubility in the aqueous mobile phases typically used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Strong Retention in RP-HPLC: The high hydrophobicity leads to very strong binding to C18 or other reversed-phase columns, requiring high concentrations of organic solvent for elution. This can lead to broad peaks and poor resolution.
-
Aggregation: The hydrophobic nature of these peptides increases their tendency to aggregate, which can complicate purification and lead to low recovery.
Q3: What is the recommended primary purification method for these peptides?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides, including those with Boc protection.[2] However, the conditions need to be carefully optimized to address the challenges mentioned above.
Q4: How can I improve the solubility of my Boc-protected peptide for RP-HPLC?
If your peptide is not soluble in the initial mobile phase (e.g., water with 0.1% TFA), you can try the following:
-
Incorporate Organic Solvents: Dissolve the peptide in a small amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile before diluting with the initial mobile phase.[]
-
Use Solvent Mixtures: A mixture of solvents can sometimes be more effective than a single solvent.[4]
-
Test Different Solvents: Systematically test a range of solvents to find the most effective one for your specific peptide.
Troubleshooting Guides
Problem 1: My peptide is insoluble in the initial RP-HPLC mobile phase.
dot
Caption: Decision tree for solubilizing protected peptides.
Solutions:
-
Initial Dissolution in Strong Solvents: Attempt to dissolve the peptide in a minimal volume of a strong organic solvent like DMF or DMSO before adding the aqueous mobile phase. A starting concentration of 1-2 mg of peptide in 100 µL of solvent can be tested.[5]
-
Solvent Titration: If the peptide does not dissolve, add small additional aliquots of the organic solvent until a clear solution is achieved to estimate the required solvent concentration.
-
Alternative Solvents: For highly hydrophobic peptides, explore solvents like N-methyl-2-pyrrolidone (NMP) or mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can disrupt aggregation.
Problem 2: My peptide shows very broad peaks and poor recovery in RP-HPLC.
This is often a sign of on-column aggregation or irreversible binding.
dot
Caption: Workflow for troubleshooting poor RP-HPLC performance.
Solutions:
-
Optimize the Gradient: Use a shallower gradient to improve the separation of closely eluting species. A gradient change of 0.5-1% of the organic mobile phase per minute is a good starting point.[4]
-
Change Column Chemistry: If a C18 column provides too much retention, switch to a less hydrophobic stationary phase such as C8, C4, or a phenyl column.
-
Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 40-60°C) can improve peak shape and reduce retention times for hydrophobic peptides.
-
Orthogonal Purification: For very complex mixtures or highly hydrophobic peptides, a two-step purification strategy can be highly effective.[6] An initial purification by ion-exchange chromatography can remove many impurities, simplifying the subsequent RP-HPLC step.[1][7]
Problem 3: I am concerned about the stability of the Boc groups during purification.
The Boc group is acid-labile and can be prematurely cleaved by the trifluoroacetic acid (TFA) commonly used in RP-HPLC mobile phases.
Solutions:
-
Limit TFA Concentration: While 0.1% TFA is standard, its concentration can be a critical factor. For peptides with acid-sensitive groups, it's crucial to use the lowest concentration of TFA that still provides good peak shape.
-
Alternative Ion-Pairing Reagents: Consider using a less acidic ion-pairing reagent, such as formic acid. However, this may result in broader peaks and reduced resolution compared to TFA.
-
Temperature Control: Keep the fractions collected from the HPLC cold (e.g., in an ice bath) to slow down the rate of acid-catalyzed hydrolysis of the Boc groups.
-
Prompt Lyophilization: Lyophilize the purified fractions as soon as possible after collection to remove the acidic mobile phase.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound
This protocol provides a general starting point and should be optimized for each specific peptide.
-
Buffer Preparation:
-
Buffer A: 0.1% (v/v) TFA in HPLC-grade water.
-
Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]
-
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. Start with Buffer A. If solubility is poor, add small amounts of Buffer B, DMSO, or DMF.
-
Filter the dissolved sample through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a common starting point. For highly hydrophobic peptides, a C4 or C8 column may be more suitable.
-
Equilibration: Equilibrate the column with the starting percentage of Buffer B (e.g., 5% Buffer B).
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the peptide using a linear gradient. A typical scouting gradient is 5% to 95% Buffer B over 40 minutes.[4] For better resolution of complex mixtures, a shallower gradient is recommended.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pool the pure fractions and immediately freeze for lyophilization.
-
Protocol 2: Orthogonal Purification using Strong Cation Exchange (SCX) followed by RP-HPLC
This two-step process is particularly useful for complex crude peptide mixtures.
Step 1: Strong Cation Exchange Chromatography
-
Buffer Preparation:
-
Buffer A: 25% Acetonitrile in water, adjusted to pH 3 with phosphoric acid.
-
Buffer B: 25% Acetonitrile in water with 1M KCl, adjusted to pH 3 with phosphoric acid.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Buffer A.
-
-
Chromatography:
-
Column: A strong cation exchange column (e.g., PolySULFOETHYL A™).
-
Elution: Elute with a gradient of increasing salt concentration (Buffer B).
-
Fraction Collection: Collect fractions and desalt them using a C18 solid-phase extraction (SPE) cartridge before proceeding to the next step.
-
Step 2: Reversed-Phase HPLC
-
Lyophilize the desalted fractions from the SCX purification.
-
Proceed with the RP-HPLC protocol as described in Protocol 1. The initial RP-HPLC chromatogram should be significantly cleaner, allowing for a more efficient final purification.
Data Presentation
Table 1: Common Solvents for Dissolving Hydrophobic Peptides
| Solvent | Type | Polarity | Notes |
| Dimethylformamide (DMF) | Polar aprotic | High | A common solvent for peptide synthesis and dissolution. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | High | Excellent for dissolving very hydrophobic peptides; can be difficult to remove.[8] |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | High | Often a stronger solvent than DMF. |
| Acetonitrile (ACN) | Polar aprotic | Medium | A common mobile phase component in RP-HPLC. |
| Trifluoroethanol (TFE) | Polar protic | High | Can disrupt peptide aggregation. |
| Hexafluoroisopropanol (HFIP) | Polar protic | High | A very strong solvent for aggregated peptides. |
Table 2: Troubleshooting Common Mass Spectrometry Observations
| Observed Mass | Possible Cause | Suggested Action |
| Expected Mass | Target peptide | Pool and lyophilize corresponding fractions. |
| Expected Mass - 100 Da | Loss of one Boc group | Optimize purification to minimize acid exposure (lower TFA, shorter time). Re-evaluate cleavage/deprotection strategy if Boc removal was unintentional. |
| Expected Mass - 200 Da | Loss of both Boc groups | Significant acid-lability. Consider alternative, less acidic purification methods or protecting groups if Boc integrity is required. |
| Expected Mass + 56 Da | t-butylation of a sensitive residue (e.g., Trp) | Optimize scavenger cocktail during synthesis and cleavage.[4] |
| Other unexpected masses | Deletion sequences, side-reaction products | Analyze synthesis steps for incomplete coupling or deprotection. Use a shallower HPLC gradient for better separation. |
Visualization
dot
Caption: General workflow for the purification of peptides containing this compound.
References
stability of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine under different reaction conditions
Welcome to the technical support center for N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Boc protecting groups on this compound?
A1: The tert-butoxycarbonyl (Boc) protecting groups are sensitive to acidic conditions and are readily cleaved by strong acids such as trifluoroacetic acid (TFA).[1][2] Conversely, they are generally stable under basic and nucleophilic conditions, making them orthogonal to the Fmoc protecting group which is base-labile.[3][4] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[4]
Q2: Under what conditions are the Boc groups on Boc-D-Lys(Boc)-OH cleaved?
A2: The Boc groups are typically removed using a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1] Common concentrations range from 25-50% TFA in DCM.[1] Cleavage can also be achieved with other strong acids such as HCl in dioxane.[5]
Q3: Is this compound stable to bases commonly used in peptide synthesis?
A3: Yes, the Boc groups are stable to mild basic conditions, such as the use of piperidine in dimethylformamide (DMF) for the removal of Fmoc protecting groups.[3] This allows for the selective deprotection of the N-α-Fmoc group while the N-ε-Boc group on a lysine side chain remains intact.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store the solid compound at -20°C.[6] When dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of Boc Groups
Symptoms:
-
Presence of starting material or partially deprotected intermediates in the reaction mixture, as observed by HPLC or LC-MS.
-
Unexpectedly low yield of the desired product.
-
In solid-phase peptide synthesis, this can lead to deletion sequences.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration or Equivalents | Increase the concentration of TFA in the deprotection solution (e.g., from 20% to 50% in DCM). Ensure at least a 10-fold molar excess of acid over the Boc-protected substrate. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC or a rapid analytical method until completion. Typical deprotection times range from 30 minutes to 2 hours at room temperature. |
| Low Reaction Temperature | While most deprotections are performed at room temperature, gentle warming (e.g., to 30-40°C) can increase the rate of cleavage. However, be aware that higher temperatures may also increase the likelihood of side reactions. |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary. Consider using a different deprotection cocktail, such as HCl in dioxane. |
Issue 2: Formation of Side Products During Deprotection
Symptoms:
-
Observation of unexpected peaks in the HPLC or LC-MS chromatogram of the crude product.
-
Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to the product or other adducts.
Primary Cause: The cleavage of the Boc group generates a reactive tert-butyl cation. This carbocation can then react with nucleophilic residues in the peptide, such as tryptophan, methionine, cysteine, and tyrosine, leading to their alkylation.[7][8]
Solutions:
The most effective way to prevent tert-butylation is to use scavengers in the deprotection cocktail. Scavengers are compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid residues.
| Target Residue(s) | Recommended Scavenger(s) | Typical Concentration |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | 2.5-5% (v/v) |
| Methionine (Met) | Thioanisole | 5% (v/v) |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | 2.5% (v/v) |
| Tyrosine (Tyr) | Anisole, Phenol | 5% (v/v) |
| General | Water | 2.5-5% (v/v) |
A common and effective general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane), if required
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
To the stirred solution, add the desired volume of TFA to achieve the target concentration (typically 20-50%). If necessary, add the appropriate scavenger.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can aid in the complete removal of residual TFA.
-
The resulting product can be used directly in the next step or purified as required.
Protocol 2: Stability Assessment of this compound under Basic Conditions
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Internal standard (e.g., a stable, non-reactive compound with a distinct HPLC retention time)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound and an internal standard in anhydrous DMF.
-
Prepare a deprotection solution of 20% piperidine in DMF.
-
At time zero (t=0), take an aliquot of the stock solution, dilute it with DMF, and inject it into the HPLC to determine the initial peak area ratio of the compound to the internal standard.
-
Add the piperidine solution to the remaining stock solution to initiate the stability test.
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots from the reaction mixture, quench any reaction by diluting with an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA), and inject into the HPLC.
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the percentage of the remaining compound against time to assess its stability.
Visualizations
Below are diagrams illustrating key processes involving this compound.
Caption: Acid-mediated deprotection of Boc-D-Lys(Boc)-OH and scavenger action.
Caption: Troubleshooting workflow for Boc deprotection issues.
References
- 1. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine?
A1: The most common byproducts are the two mono-protected isomers, N²-(tert-butoxycarbonyl)-D-lysine and N⁶-(tert-butoxycarbonyl)-D-lysine. Unreacted D-lysine hydrochloride and residual di-tert-butyl dicarbonate ((Boc)₂O) and its hydrolysis product, tert-butanol, may also be present.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting material (D-lysine), you can observe the disappearance of the starting material and the appearance of the product spots. Due to the presence of two Boc groups, the desired di-Boc product will be significantly less polar than the starting material and the mono-Boc byproducts.
Q3: My final product is an oil and will not solidify. What should I do?
A3: The oily nature of the product is often due to the presence of impurities or residual solvent.[2][3] First, ensure all solvents are removed under a high vacuum. If the product remains an oil, trituration can be an effective method to induce solidification. This involves stirring the oil vigorously with a non-polar solvent such as n-hexane, diethyl ether, or petroleum ether.[1] The impurities may dissolve in the solvent, leaving the purified solid product behind. The use of seed crystals from a previous successful batch can also initiate crystallization.[4]
Q4: What is a typical yield and purity for this synthesis?
A4: With proper technique and purification, yields for the synthesis of N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine are generally high. Reported yields are often in the range of 85% to 96%.[5][6] Purity is typically assessed by NMR and HPLC, with purities of ≥95.0% being common after purification.[7]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Presence of Mono-Boc Byproducts
Symptoms:
-
TLC analysis shows the presence of spots corresponding to mono-Boc-D-lysine (intermediate polarity between the starting material and the di-Boc product).
-
NMR spectrum shows complex signals indicating a mixture of species.
Possible Causes:
-
Insufficient amount of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction time is too short.
-
Inefficient stirring, leading to poor mixing of reagents.
-
Incorrect pH of the reaction mixture.
Solutions:
-
Optimize Reagent Stoichiometry: Ensure at least 2.2 to 3 equivalents of (Boc)₂O are used per equivalent of D-lysine hydrochloride to favor the formation of the di-substituted product.
-
Extend Reaction Time: Allow the reaction to stir for a longer period, typically overnight or up to 24 hours, to ensure complete conversion.[5]
-
Improve Agitation: Use vigorous stirring to ensure the reagents are well-mixed, especially in a biphasic system.
-
Control pH: Maintain a basic pH (around 10-11) during the reaction by the controlled addition of a base like sodium bicarbonate or sodium hydroxide.[5]
Issue 2: Difficulty in Removing Byproducts During Purification
Symptoms:
-
The final product is contaminated with mono-Boc-D-lysine or other impurities after initial work-up.
-
The product fails to crystallize or forms an impure solid.
Possible Causes:
-
Ineffective acid-base extraction.
-
Inappropriate choice of purification method.
Solutions:
-
Acid-Base Extraction: This is a crucial first step in purification. After the reaction, washing the organic extract with a mild acidic solution (e.g., dilute HCl or KHSO₄) will remove the more basic mono-Boc byproducts and any unreacted lysine into the aqueous phase. The desired di-Boc product, being less basic, will remain in the organic layer.
-
Column Chromatography: For high purity, flash column chromatography is very effective. A common eluent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 20% ethyl acetate and gradually increasing).[5] The less polar di-Boc product will elute first.
-
Recrystallization: If the product is a solid but contains impurities, recrystallization can be employed. A suitable solvent system is ethyl acetate/n-hexane; dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add n-hexane until turbidity is observed, then allow it to cool slowly.[6]
Experimental Protocols
Protocol 1: Synthesis of N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine
-
Dissolve D-lysine hydrochloride (1 equivalent) and sodium bicarbonate (10 equivalents) in deionized water in an ice-water bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (3 equivalents) in dioxane dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)₂O and tert-butanol.
-
Cool the aqueous phase in an ice-water bath and carefully adjust the pH to 2-3 with dilute hydrochloric acid.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane, for example, starting with a 4:1 n-hexane/ethyl acetate mixture.
-
Monitor the fractions by TLC. The desired di-Boc product is less polar and will elute before the mono-Boc byproducts.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Data Presentation
Table 1: Summary of Typical Yields and Purity for N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine Synthesis
| Purification Method | Typical Yield | Purity (by NMR/HPLC) | Reference |
| Acid-Base Extraction & Concentration | 85% | >95% | [5] |
| Column Chromatography | 81% | >98% | [5] |
| Recrystallization | 89.5% | 100% (by HPLC) | [6] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine.
Caption: Troubleshooting logic for obtaining a solid product from an oily residue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Large-Scale Synthesis of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The two primary methods employed for the large-scale synthesis of Boc-D-Lys(Boc)-OH are:
-
Direct Di-tert-butoxycarbonylation: This is the most common and straightforward approach. It involves the reaction of D-lysine (usually as a hydrochloride salt) with an excess of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction is typically carried out in a mixed aqueous-organic solvent system.
-
Copper(II) Complexation Method: This method involves the formation of a copper(II) complex with the α-amino and carboxyl groups of D-lysine. This complexation protects these functional groups, allowing for the selective Boc protection of the ε-amino group. The copper is subsequently removed to yield the desired product. While this method offers high selectivity, it can be more laborious and has been associated with low and irreproducible yields.[1]
Q2: What are the critical process parameters to control during the direct di-tert-butoxycarbonylation reaction?
A2: Several parameters are crucial for a successful and high-yielding synthesis:
-
pH: Maintaining a basic pH (typically between 9 and 11) is essential for the reaction to proceed efficiently. The choice of base (e.g., sodium hydroxide, sodium bicarbonate, or triethylamine) can influence the reaction rate and selectivity.
-
Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature.[2] Careful temperature control is vital to prevent side reactions and degradation of the product.
-
Stoichiometry of (Boc)₂O: An excess of (Boc)₂O is necessary to ensure complete di-protection of both amino groups. Typically, 2.5 to 3.0 equivalents are used.
-
Solvent System: A mixture of water and an organic solvent like dioxane, tetrahydrofuran (THF), or acetone is commonly used to dissolve both the D-lysine salt and (Boc)₂O.
Q3: What are the common impurities and side products in the synthesis of Boc-D-Lys(Boc)-OH?
A3: Common impurities include:
-
Mono-Boc-D-lysine derivatives: Incomplete reaction can lead to the formation of Nα-Boc-D-lysine or Nε-Boc-D-lysine.
-
Unreacted D-lysine: If the reaction does not go to completion, residual starting material will be present.
-
Over-alkylation products: While less common with Boc protection, side reactions can occur under harsh conditions.
-
Urea derivatives: Can form from the reaction of sterically hindered amines with (Boc)₂O, especially if cyanate esters are formed as intermediates.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical methods is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for determining the purity of the final product and quantifying impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and assessing the purity of fractions during purification.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Stoichiometry: Ensure at least 2.5 equivalents of (Boc)₂O are used. - Optimize pH: Maintain the reaction pH between 9 and 11. Use a pH meter for accurate control. - Increase Reaction Time: Allow the reaction to stir for a sufficient duration (e.g., 24 hours) at room temperature. Monitor by TLC or HPLC to confirm completion. |
| Product Loss During Workup | - Extraction pH: Ensure the pH is adjusted correctly during the acidic workup (pH 2-3) to protonate the carboxylic acid and facilitate extraction into the organic phase. - Choice of Extraction Solvent: Use an appropriate solvent like ethyl acetate or dichloromethane for efficient extraction. Perform multiple extractions to maximize recovery. |
| Side Reactions | - Temperature Control: Maintain a low temperature (0-5 °C) during the addition of (Boc)₂O to minimize side reactions. - Purity of Starting Materials: Use high-purity D-lysine and (Boc)₂O. |
| Issues with Copper Complex Method | - Thorough Washing: If using the copper complex method, ensure the complex is thoroughly washed to remove excess (Boc)₂O before copper removal.[1] - Efficient Copper Removal: Use an effective method for copper removal, such as treatment with 8-quinolinol or a chelating ion-exchange resin.[1] |
Problem 2: Presence of Mono-Boc Impurities
| Possible Cause | Suggested Solution |
| Insufficient (Boc)₂O | - Increase the molar equivalents of (Boc)₂O to 2.8-3.0 relative to D-lysine. |
| Suboptimal pH | - Ensure the pH is consistently maintained in the optimal range (9-11) throughout the addition of (Boc)₂O. A drop in pH can slow down the reaction. |
| Poor Mixing in Large-Scale Reactions | - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the addition of reagents. Inadequate mixing can lead to localized areas of low reagent concentration. |
| Short Reaction Time | - Extend the reaction time and monitor for the disappearance of mono-Boc intermediates by TLC or HPLC. |
Problem 3: Difficulty in Product Purification/Crystallization
| Possible Cause | Suggested Solution |
| Oily Product | - Solvent Removal: Ensure all solvents are thoroughly removed under vacuum. Co-evaporation with a solvent like toluene can help remove residual water or other high-boiling point solvents. - Crystallization Technique: Attempt crystallization from a different solvent system. Common systems include ethyl acetate/hexane or dichloromethane/hexane. Seeding with a small crystal of pure product can induce crystallization. |
| Amorphous Solid | - Trituration: Triturate the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification and remove non-polar impurities. |
| Co-precipitation of Impurities | - Recrystallization: Perform one or more recrystallizations to improve purity. - Column Chromatography: If impurities are difficult to remove by crystallization, purification by silica gel column chromatography may be necessary, although this can be challenging on a large scale. |
Data Presentation
Table 1: Comparison of Reported Yields for N2,N6-Bis(tert-butoxycarbonyl)-lysine Synthesis
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Direct Di-tert-butoxycarbonylation | L-lysine hydrochloride | (Boc)₂O, NaHCO₃, Dioxane/Water | 85% | [] |
| Copper Complex Method | L-lysine hydrochloride | CuSO₄·5H₂O, (Boc)₂O, NaHCO₃, Acetone/Water, 8-quinolinol | >90% (two steps) | [1] |
| Benzylidene Protection Route | L-lysine | Benzyl chloroformate, tert-butyl p-nitrophenyl carbonate | 61% (three steps) | [1] |
Experimental Protocols
Key Experiment: Direct Di-tert-butoxycarbonylation of D-Lysine Hydrochloride
Materials:
-
D-Lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve D-lysine hydrochloride and sodium bicarbonate (approximately 10 equivalents) in deionized water in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (2.5-3.0 equivalents) in dioxane.
-
Add the (Boc)₂O solution dropwise to the cooled D-lysine solution while maintaining vigorous stirring and keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol/acetic acid).
-
Once the reaction is complete, wash the aqueous mixture with a non-polar solvent like diethyl ether or hexane to remove excess (Boc)₂O and other non-polar byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which is typically a white solid or a viscous oil.
-
Purify the crude product by crystallization or trituration as needed.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Direct Di-tert-butoxycarbonylation
Caption: Workflow for the direct synthesis of Boc-D-Lys(Boc)-OH.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
A Head-to-Head Comparison of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine and Fmoc-D-Lys(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is a critical determinant of success. This guide provides an in-depth, objective comparison between two orthogonally protected D-lysine derivatives: N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) and N-α-Fmoc-N-ε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH). This comparison is supported by a summary of their chemical properties, detailed experimental protocols, and an analysis of their respective synthetic strategies.
The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a key strategy for enhancing proteolytic stability and modulating biological activity. The selection of the appropriate protecting group strategy for these non-canonical amino acids is paramount to achieving high yields and purity. Boc-D-Lys(Boc)-OH is a cornerstone of Boc-based SPPS, while Fmoc-D-Lys(Boc)-OH is a staple in the more contemporary Fmoc-based SPPS. Each presents a unique set of advantages and disadvantages dictated by the chemical nature of their α-amino protecting group.
At a Glance: Key Chemical and Physical Properties
A summary of the key properties of this compound and Fmoc-D-Lys(Boc)-OH is presented below. These properties influence their handling, solubility in common SPPS solvents, and reactivity during synthesis.
| Property | This compound | Fmoc-D-Lys(Boc)-OH |
| Synonyms | Boc-D-Lys(Boc)-OH | N-α-Fmoc-N-ε-Boc-D-lysine |
| Molecular Formula | C16H30N2O6 | C26H32N2O6 |
| Molecular Weight | 346.42 g/mol | 468.54 g/mol [1] |
| α-Amino Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Protecting Group | tert-butoxycarbonyl (Boc) | tert-butoxycarbonyl (Boc) |
| α-Amino Deprotection | Acid-labile (e.g., TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) |
| Side-Chain Deprotection | Acid-labile (e.g., strong acid like HF or TFMSA) | Acid-labile (e.g., TFA in cleavage cocktail) |
| Solubility | Soluble in many organic solvents | Soluble in polar organic solvents like DMF and DMSO[2] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | 2-8°C[1] |
The Core Distinction: Boc vs. Fmoc Synthesis Strategies
The fundamental difference between using Boc-D-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH lies in the overall SPPS strategy employed, which is dictated by the lability of the α-amino protecting group.
Boc-SPPS , utilizing Boc-D-Lys(Boc)-OH, is the classic approach. It involves the use of a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), for the repetitive cleavage of the Nα-Boc group. The side-chain protecting groups, including the Boc group on the lysine side chain, are generally benzyl-based and require a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[3]
Fmoc-SPPS , which employs Fmoc-D-Lys(Boc)-OH, is currently the more widely used method.[4] This strategy is considered orthogonal, as the Nα-Fmoc group is removed by a base, typically a solution of piperidine in N,N-dimethylformamide (DMF), while the acid-labile side-chain protecting groups, like the Boc on the lysine side chain, remain intact until the final cleavage step with a strong acid cocktail (e.g., 95% TFA).[3][4]
Performance Comparison: A Data-Driven Perspective
Direct, head-to-head comparative studies of the performance of Boc-D-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH in the synthesis of the same peptide are scarce in the literature. However, a qualitative and semi-quantitative comparison can be drawn from the general principles of Boc and Fmoc strategies and from studies reporting on the synthesis of lysine-containing peptides.
| Performance Metric | Boc-D-Lys(Boc)-OH (Boc-SPPS) | Fmoc-D-Lys(Boc)-OH (Fmoc-SPPS) |
| Coupling Efficiency | Generally high, but can be sequence-dependent. In situ neutralization protocols can improve efficiency for "difficult" sequences. | Typically very high, often exceeding 99%.[] Microwave-assisted SPPS can further enhance coupling efficiency, especially for lysine-rich peptides.[2] |
| Crude Peptide Purity | Can be lower due to repeated acid treatments which may cause side reactions or premature cleavage of side-chain protecting groups. | Generally higher due to the milder deprotection conditions. The use of high-purity Fmoc-amino acids can significantly increase the purity of the crude peptide. |
| Overall Yield | Can be affected by peptide chain loss during repeated acid deprotection steps, especially for longer peptides. | Generally high and reproducible, benefiting from the stability of the peptide-resin linkage under basic deprotection conditions. |
| Side Reactions | Risk of acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met) by cations generated during Boc deprotection. The use of scavengers is crucial. | Prone to base-catalyzed side reactions like aspartimide formation and diketopiperazine formation at the dipeptide stage.[6] 3-(1-Piperidinyl)alanine formation can occur with C-terminal cysteine.[6] |
| Compatibility | Compatible with base-sensitive protecting groups. | Compatible with acid-sensitive protecting groups (e.g., Trt for Cys). |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive. However, the requirement for strong, hazardous acids for final cleavage can increase overall cost and infrastructure requirements. | Fmoc-protected amino acids are typically more expensive. However, the milder overall conditions and potential for solvent recycling can improve cost-effectiveness. |
Experimental Protocols
The following are generalized protocols for the key steps in SPPS involving the two D-lysine derivatives. It is crucial to optimize these protocols based on the specific peptide sequence, resin, and coupling reagents used.
Boc-SPPS Protocol for this compound
This protocol outlines the steps for coupling Boc-D-Lys(Boc)-OH within a Boc-SPPS workflow.
1. Resin Preparation and Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.
-
If starting a new synthesis, couple the first Boc-protected amino acid to the resin.
2. Nα-Boc Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Nα-Boc group.
-
Wash the resin thoroughly with DCM to remove excess TFA.
3. Neutralization:
-
Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DCM and then with DMF to prepare for coupling.
4. Coupling of Boc-D-Lys(Boc)-OH:
-
Activation: In a separate vessel, dissolve Boc-D-Lys(Boc)-OH (2-4 equivalents), a coupling reagent such as HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture at room temperature for 1-4 hours. The completion of the reaction can be monitored using the ninhydrin (Kaiser) test.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
5. Final Cleavage and Deprotection:
-
After the final coupling and Nα-Boc deprotection, wash and dry the peptide-resin.
-
Treat the resin with a strong acid, such as liquid HF or TFMSA, in the presence of appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove the side-chain Boc protecting group.
Fmoc-SPPS Protocol for Fmoc-D-Lys(Boc)-OH
This protocol details the incorporation of Fmoc-D-Lys(Boc)-OH in an Fmoc-SPPS workflow.
1. Resin Preparation and Swelling:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.
-
If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin.
2. Nα-Fmoc Deprotection:
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc group.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-D-Lys(Boc)-OH:
-
Activation: In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (2-4 equivalents), a coupling reagent such as HATU (2-4 equivalents), and an additive like HOAt (2-4 equivalents) in DMF. Add a non-nucleophilic base such as DIEA (4-8 equivalents) and allow for a short pre-activation time.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction completion with the ninhydrin test.
-
Wash the resin thoroughly with DMF.
4. Final Cleavage and Deprotection:
-
After the final coupling and Nα-Fmoc deprotection, wash and dry the peptide-resin.
-
Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and simultaneously remove the side-chain Boc protecting group.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Lys(Boc)-OH is fundamentally a choice between the Boc and Fmoc solid-phase peptide synthesis strategies.
Fmoc-D-Lys(Boc)-OH, used in the Fmoc-SPPS strategy, is generally the preferred choice for the synthesis of a wide range of peptides. The milder deprotection conditions for the Nα-Fmoc group lead to higher crude peptide purity and overall yields, particularly for longer and more complex peptides.[] The orthogonality of the Fmoc/Boc protecting groups allows for greater flexibility in peptide design, including the synthesis of peptides with acid-sensitive residues.
This compound, employed in the Boc-SPPS strategy, remains a viable and sometimes advantageous option in specific scenarios. For instance, in the synthesis of highly hydrophobic peptides or peptide fragments for subsequent ligation, the Boc strategy can sometimes offer better solvation and coupling efficiencies. However, the requirement for hazardous strong acids for final cleavage and the potential for acid-catalyzed side reactions are significant drawbacks.
Ultimately, the optimal choice will depend on the specific requirements of the peptide being synthesized, including its length, sequence, and any post-synthesis modifications, as well as the available laboratory infrastructure and expertise. For most applications, the robustness, higher purity, and milder conditions of the Fmoc strategy make Fmoc-D-Lys(Boc)-OH the more versatile and reliable choice for incorporating D-lysine into synthetic peptides.
References
A Researcher's Guide to the ¹H NMR Characterization of N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine and its Alternatives
For researchers and professionals in drug development and peptide synthesis, precise characterization of protected amino acids is paramount. N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) is a crucial building block, and its purity and structural integrity, as verified by Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for successful outcomes. This guide provides a comparative analysis of the ¹H NMR characteristics of Boc-D-Lys(Boc)-OH alongside other commonly used protected lysine derivatives, supported by experimental data and detailed protocols.
Comparative ¹H NMR Data of Protected D-Lysine Derivatives
The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the chemical environment of the protons. The choice of protecting group significantly influences the spectral features of the lysine molecule. The following table summarizes the key ¹H NMR data for N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine and compares it with D-lysine protected with other common groups: Carbobenzyloxy (Cbz or Z) and Fluorenylmethyloxycarbonyl (Fmoc).
| Compound | Proton Assignment | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Integration |
| N²,N⁶-Bis(Boc)-D-lysine | α-CH | ~4.0 - 4.2 (CDCl₃, estimated), 3.98 (DMSO-d₆) | m | 1H |
| β-CH₂ | ~1.6 - 1.8 (CDCl₃, estimated), 1.55-1.70 (DMSO-d₆) | m | 2H | |
| γ-CH₂ | ~1.4 - 1.6 (CDCl₃, estimated), 1.25-1.40 (DMSO-d₆) | m | 2H | |
| δ-CH₂ | ~1.4 - 1.6 (CDCl₃, estimated), 1.25-1.40 (DMSO-d₆) | m | 2H | |
| ε-CH₂ | ~3.0 - 3.1 (CDCl₃, estimated), 2.85-2.95 (DMSO-d₆) | m | 2H | |
| Nα-NH | ~5.0 (CDCl₃, estimated), ~7.0 (DMSO-d₆) | br s | 1H | |
| Nε-NH | ~4.6 (CDCl₃, estimated), ~6.7 (DMSO-d₆) | br s | 1H | |
| Boc (Nα & Nε) | 1.44 (s, CDCl₃, estimated), 1.38 (s, DMSO-d₆) | s | 18H | |
| N²-Z-N⁶-Boc-D-lysine | α-CH | 3.91 (DMSO-d₆)[1] | m | 1H |
| β, γ, δ-CH₂ | 1.29 - 1.66 (DMSO-d₆)[1] | m | 6H | |
| ε-CH₂ | 2.89 (DMSO-d₆)[1] | m | 2H | |
| Nα-NH | 7.55 (d, DMSO-d₆)[1] | d | 1H | |
| Nε-NH | 6.78 (t, DMSO-d₆)[1] | t | 1H | |
| Boc | 1.37 (s, DMSO-d₆)[1] | s | 9H | |
| Z (aromatic) | 7.31 - 7.38 (m, DMSO-d₆)[1] | m | 5H | |
| Z (CH₂) | 5.03 (s, DMSO-d₆)[1] | s | 2H | |
| N²-Fmoc-N⁶-Boc-D-lysine | α-CH | ~4.2 (CDCl₃) | m | 1H |
| β, γ, δ-CH₂ | ~1.2 - 1.9 (CDCl₃) | m | 6H | |
| ε-CH₂ | ~3.1 (CDCl₃) | m | 2H | |
| Nα-NH | ~5.4 (d, CDCl₃) | d | 1H | |
| Nε-NH | ~4.6 (br s, CDCl₃) | br s | 1H | |
| Boc | 1.43 (s, CDCl₃) | s | 9H | |
| Fmoc (aromatic) | 7.2 - 7.8 (m, CDCl₃) | m | 8H | |
| Fmoc (CH, CH₂) | 4.2 - 4.5 (m, CDCl₃) | m | 3H |
Experimental Protocols
Accurate and reproducible ¹H NMR data acquisition relies on meticulous sample preparation and standardized instrument parameters.
Protocol for ¹H NMR Sample Preparation of Protected Amino Acids
-
Sample Weighing: Accurately weigh 5-10 mg of the protected amino acid derivative directly into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.
-
Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
¹H NMR Spectrometer Parameters
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for these compounds.
-
Referencing: The spectrum should be referenced to the TMS signal at 0 ppm.
Workflow and Data Analysis
The overall process from sample preparation to data interpretation follows a logical sequence. The diagram below illustrates a typical workflow for the ¹H NMR characterization of a protected amino acid.
Caption: Workflow for ¹H NMR analysis.
The interpretation of the resulting spectrum involves assigning the observed signals to the corresponding protons in the molecule. The chemical shift, splitting pattern (multiplicity), and integration value of each signal provide a detailed fingerprint of the molecule's structure. For instance, the two tert-butoxycarbonyl (Boc) groups in N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine are expected to produce a sharp singlet integrating to 18 protons, providing a clear diagnostic peak for this protecting group strategy. In contrast, the Cbz and Fmoc groups introduce characteristic aromatic signals and signals for their benzylic and fluorenyl protons, respectively, allowing for easy differentiation between these protection schemes.
This guide provides a foundational understanding of the ¹H NMR characterization of N²,N⁶-Bis(tert-butoxycarbonyl)-D-lysine and its common alternatives. By following the detailed protocols and utilizing the comparative data presented, researchers can confidently assess the quality and identity of their protected amino acid building blocks, ensuring the integrity of their downstream applications in peptide synthesis and drug discovery.
References
A Comparative Guide to HPLC Analysis of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of protected amino acids is crucial in peptide synthesis and drug development to ensure the quality and purity of intermediates and final products. N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) is a key derivative used in the synthesis of peptides containing D-lysine. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Boc-D-Lys(Boc)-OH and related derivatives, supported by experimental data from analogous compounds.
Comparison of HPLC Methods
The HPLC analysis of Boc-D-Lys(Boc)-OH and its derivatives primarily involves two approaches: reversed-phase (RP) HPLC for purity assessment and chiral HPLC for determining enantiomeric purity. The choice of method depends on the analytical objective.
| Analytical Goal | Recommended HPLC Method | Typical Stationary Phase | Key Performance Aspects |
| Purity Determination & Quantification | Reversed-Phase (RP) HPLC | C18, C8 | C18 columns generally offer higher retention and resolution for non-polar compounds, while C8 columns provide shorter analysis times for moderately polar analytes.[1][2] |
| Enantiomeric Purity | Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based), Polysaccharide-based | Macrocyclic glycopeptide-based columns are effective for a wide range of N-blocked amino acids. Polysaccharide-based columns also show excellent enantioselectivity. |
| High-Throughput Analysis | Ultra-Performance Liquid Chromatography (UPLC) | Sub-2 µm particle size columns (e.g., C18) | Offers faster analysis times and higher resolution compared to traditional HPLC. |
Experimental Protocols
Reversed-Phase HPLC for Purity Analysis
Instrumentation:
-
HPLC system with UV detector
Column:
-
Newcrom R1 (a reversed-phase column with low silanol activity)[3]
Mobile Phase:
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid (for non-MS applications) or Formic acid (for MS-compatible applications)[3]
Procedure:
-
Prepare the mobile phase by mixing acetonitrile, water, and the acid modifier in appropriate ratios. The exact gradient will need to be optimized to achieve the best separation.
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector, typically at 210-220 nm.
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity of D-amino acid derivatives is critical. This method allows for the separation of D- and L-enantiomers. The following protocol is based on the successful separation of other Boc-protected amino acids.
Instrumentation:
-
HPLC system with UV detector
Column:
-
CHIROBIOTIC T (Teicoplanin-based chiral stationary phase)
Mobile Phase:
-
A mixture of methanol and a volatile buffer such as triethylammonium acetate (TEAA) is often effective for Boc-amino acids in reversed-phase mode.
Procedure:
-
Prepare the mobile phase with the specified composition. The pH of the buffer can be adjusted to optimize separation.
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Detect the separated enantiomers using a UV detector.
Quantitative Data Summary
The following table summarizes performance data for the chiral separation of a closely related doubly protected lysine derivative, Fmoc-L-Lys(Boc)-OH, which can be indicative of the performance expected for Boc-D-Lys(Boc)-OH.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Resolution (R_s) | Selectivity (α) | Reference |
| CHIRALPAK ZWIX(+) | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | Not Specified | 0.19 | 1.43 | 1.01 | D < L | [4] |
Experimental Workflow & Logical Relationships
The following diagrams illustrate the typical workflows for HPLC analysis.
Caption: General workflow for HPLC analysis.
Caption: Decision tree for method selection.
References
A Comparative Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine and its L-isomer for Researchers and Drug Development Professionals
In the realm of peptide synthesis and drug development, the choice between stereoisomers can fundamentally alter the biological activity, stability, and therapeutic potential of a molecule. This guide provides a detailed comparison of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine and its naturally occurring L-isomer, offering insights into their distinct properties and applications. This comparison is supported by experimental data to inform researchers in making strategic decisions for their specific applications.
Physicochemical Properties
The primary distinction between the D- and L-isomers of N2,N6-Bis(tert-butoxycarbonyl)-lysine lies in their stereochemistry, which influences their interaction with polarized light and their recognition by chiral-specific enzymes. While many of their physical properties are identical, their optical activity is equal in magnitude but opposite in direction.
| Property | This compound | N2,N6-Bis(tert-butoxycarbonyl)-L-lysine |
| Molecular Formula | C16H30N2O6 | C16H30N2O6 |
| Molecular Weight | 346.42 g/mol | 346.42 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | ~96-102 °C | ~97-101 °C |
| Optical Rotation | [α]D/20 +19 to +21° (c=1 in acetic acid) | [α]D/20 -19 to -21° (c=1 in acetic acid) |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate | Soluble in methanol, chloroform, and ethyl acetate |
Data compiled from various chemical supplier specifications. Exact values may vary by lot and purity.
Biological and Functional Comparison
The most significant differences between these isomers emerge in biological systems. The use of the D-isomer is a key strategy in overcoming some of the limitations of peptide-based therapeutics, such as poor enzymatic stability.
| Feature | This compound | N2,N6-Bis(tert-butoxycarbonyl)-L-lysine |
| Natural Occurrence | Rare in nature; found in some bacterial cell walls and antibiotics. | Abundant; a fundamental building block of proteins in most organisms. |
| Enzymatic Recognition | Generally not recognized by endogenous proteases. | Readily recognized and cleaved by proteases. |
| Peptide Stability | Incorporation into peptides significantly increases resistance to proteolytic degradation. | Peptides are susceptible to rapid degradation by proteases. |
| Immunogenicity | Peptides containing D-amino acids may exhibit lower immunogenicity. | Peptides composed of L-amino acids can be more immunogenic. |
| Receptor Binding | Can alter peptide conformation to enhance or decrease binding affinity to biological targets. | Forms the basis for natural peptide-receptor interactions. |
| Primary Application | Synthesis of protease-resistant peptide drugs, peptidomimetics, and probes. | Synthesis of natural peptides, proteins, and their analogs. |
Experimental Protocols
The following protocols outline key experiments used to characterize and compare peptides synthesized with either this compound or its L-isomer.
This protocol describes the standard procedure for incorporating the lysine derivative into a peptide chain.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's terminal amine using a 20% piperidine solution in dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Dissolve N2,N6-Bis(Boc)-D/L-lysine (3 eq.), a coupling agent like HBTU (3 eq.), and a base such as DIPEA (6 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature to ensure complete coupling.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
-
Capping (Optional): Acetylate any unreacted amino groups using acetic anhydride.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Final Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
This experiment compares the stability of D-lysine-containing peptides to their L-lysine counterparts in the presence of proteases.
-
Peptide Preparation: Prepare stock solutions of both the D-lysine and L-lysine peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Solution: Prepare a solution of a relevant protease, such as trypsin or chymotrypsin, in the same buffer.
-
Incubation:
-
Mix the peptide solution with the enzyme solution at a specific ratio (e.g., 100:1 substrate-to-enzyme ratio).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% TFA.
-
Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is calculated by integrating the area of the corresponding peak.
-
Data Comparison: Plot the percentage of intact peptide versus time for both the D- and L-isomer peptides to compare their degradation rates.
Visualizing Key Workflows and Concepts
Diagrams created using Graphviz DOT language help to visualize the decision-making process and experimental workflows involved in working with these isomers.
A Comparative Guide to the Mass Spectrometry Analysis of Peptides with N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
This guide provides a detailed comparison of the mass spectrometry (MS) analysis of peptides containing N2,N6-Bis(tert-butoxycarbonyl)-D-lysine against their unmodified counterparts. The presence of two tert-butyloxycarbonyl (Boc) protecting groups on the lysine residue introduces distinct fragmentation characteristics that are crucial for researchers, scientists, and drug development professionals to understand for accurate peptide characterization.
Data Presentation: Quantitative Comparison
The primary impact of the this compound modification on mass spectrometry analysis is the significant mass shift of the precursor ion and the characteristic fragmentation pattern dominated by the facile loss of the Boc groups. The following table provides a comparative summary of the expected quantitative data for a model peptide, Gly-Lys-Ala (GKA), with and without the di-Boc modification.
| Characteristic | Unmodified Peptide (GKA) | Di-Boc-Lysine Peptide (G-[N2,N6-Bis(Boc)-D-Lys]-A) |
| Molecular Formula | C11H22N4O4 | C21H38N4O8 |
| Monoisotopic Mass | 290.16 Da | 490.27 Da |
| Precursor Ion [M+H]+ (m/z) | 291.17 | 491.28 |
| Key Fragmentation Pathways (CID) | Backbone fragmentation (b and y ions) | Neutral loss of Boc groups followed by backbone fragmentation |
| Characteristic Neutral Losses | None | -56 Da (isobutylene), -100 Da (Boc group), -200 Da (two Boc groups) |
| Major Fragment Ions (m/z) | y2: 218.14, b2: 187.11, y1: 72.04, b1: 58.03 | 391.23 ([M+H-Boc]+), 335.17 ([M+H-Boc-isobutylene]+), 291.17 ([M+H-2Boc]+) |
Experimental Protocols
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the analysis of peptides containing this compound. Softer ionization techniques and optimized collision energies are often necessary to control the fragmentation of the labile Boc groups.[1]
Sample Preparation
-
Peptide Solubilization : Dissolve the synthetic peptide in a solution of 50% acetonitrile in water containing 0.1% formic acid to a final concentration of 1 mg/mL.[2]
-
Dilution : For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).[2]
Liquid Chromatography (LC)
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase A : 0.1% formic acid in water.[2]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[2]
-
Gradient : A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.[2]
-
Flow Rate : 0.3 mL/min.[2]
-
Injection Volume : 5 µL.[2]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[2]
-
Capillary Voltage : 3.5 kV.[2]
-
Source Temperature : 120 °C.[2]
-
MS1 Scan Range : m/z 300 - 1500.[2]
-
MS/MS Activation : Collision-Induced Dissociation (CID).
-
Collision Energy : A stepped or ramped collision energy (e.g., 15-35 eV) should be utilized to observe both the neutral loss of the Boc groups and the subsequent fragmentation of the peptide backbone.
Mandatory Visualization
The following diagrams illustrate the fragmentation pathway and the experimental workflow for the analysis of peptides with this compound.
References
alternative protecting group strategies to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
In the realm of peptide synthesis and the development of complex therapeutics, the strategic protection and deprotection of reactive amino acid side chains are paramount. For D-lysine, the nucleophilic ε-amino group necessitates robust protection to prevent undesired side reactions and ensure the regioselective formation of peptide bonds. While N2,N6-Bis(tert-butoxycarbonyl)-D-lysine has been a workhorse in the field, a variety of alternative protecting groups offer unique advantages in terms of orthogonality, stability, and specialized applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic needs.
Comparison of Common Lysine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the chemistry employed for peptide chain elongation (e.g., Boc or Fmoc solid-phase peptide synthesis) and the presence of other sensitive functional groups. An ideal protecting group should be stable during peptide synthesis and selectively removable under mild conditions that do not compromise the integrity of the peptide.[1]
| Protecting Group | Abbreviation | Common Precursor | Stability | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Boc-ON, Boc2O | Acid-labile, base-stable | Strong acids (e.g., TFA, HF)[2][3] | Widely used in Fmoc chemistry for side-chain protection.[2] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis-labile, acid-stable | H2/Pd, HBr/AcOH, Na/liquid NH3[3][4] | Stable to conditions used in Boc SPPS.[2] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base-labile, acid-stable | 20% Piperidine in DMF[3][5] | Used for α-amino protection in Fmoc SPPS. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Stable to acids and bases | Pd(0) catalyst (e.g., Pd(PPh3)4) and a scavenger[2][6] | Orthogonal to both Boc and Fmoc groups.[6] |
| 4-Methyltrityl | Mtt | Mtt-Cl | Highly acid-labile | 1% TFA in DCM | Allows for selective deprotection in the presence of Boc. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Dde-OH | Stable to acids and piperidine | 2% Hydrazine in DMF[2][7] | Orthogonal to Fmoc and Boc; useful for branched peptides.[2][7] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | ivDde-OH | More sterically hindered than Dde | 2% Hydrazine in DMF[2] | Reduced risk of migration compared to Dde.[2] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu | Stable to acids and bases | Fluoride ions (e.g., TBAF)[8][9] | High stability and orthogonality.[8] |
| Methylsulfonylethyloxycarbonyl | Msc | Msc-ON | Acid-stable, base-labile | Mild base via β-elimination[1] | Enhances peptide solubility.[1] |
| Nitrobenzenesulfonyl | Ns or Nosyl | Nosyl-Cl | Stable to acids | Thiophenol and base[10] | Can also act as an activating group.[10] |
| Aminobutanol carbamate | Aboc | (S)-Boc-homoserine lactone | Stable to PLP | 1 mM NaIO4 in borate buffer (pH 8.5)[11][12] | Biocompatible, maintains charge state of proteins.[11][12] |
| Aminobutanamide carbamate | Abac | (S)-Boc-homoserine lactone | Stable to NaIO4 | Pyridoxal 5′-phosphate (PLP)[11][12] | Orthogonal to Aboc, biocompatible.[11][12] |
Experimental Protocols
Detailed methodologies for the introduction and removal of key orthogonal protecting groups are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Alloc Protection of Lysine and Deprotection
-
Protection: The synthesis of Fmoc-D-Lys(Alloc)-OH is typically performed in solution phase before incorporation into solid-phase peptide synthesis.
-
Deprotection: For on-resin deprotection, the peptide-resin is treated with a solution of Pd(PPh3)4 (3 equivalents) in a mixture of CHCl3/AcOH/NMM (37:2:1) under an inert atmosphere.[13] The reaction is typically complete within 2 hours. The resin is then washed thoroughly with DMF and DCM.
Protocol 2: Dde/ivDde Protection and Deprotection
-
Protection: Fmoc-D-Lys(Dde)-OH or Fmoc-D-Lys(ivDde)-OH is incorporated into the peptide sequence using standard Fmoc-SPPS protocols.[7]
-
Deprotection: The Dde or ivDde group is removed by treating the peptide-resin with a solution of 2% hydrazine monohydrate in DMF.[13] The treatment is repeated three times for 3 minutes each, followed by extensive washing with DMF.[13] It is important to note that hydrazine can also remove Fmoc groups, so the N-terminus should be protected (e.g., with a Boc group) if further elongation is not desired.[2]
Protocol 3: Mtt Protection and Deprotection
-
Protection: Fmoc-D-Lys(Mtt)-OH is incorporated using standard Fmoc-SPPS coupling conditions.
-
Deprotection: The Mtt group can be selectively cleaved from the peptide-resin using a solution of 1% TFA in DCM, often with the addition of scavengers like 1-5% TIS or methanol to quench the released trityl cations. The resin is treated with this solution for short periods (e.g., 10 x 2 minutes) until deprotection is complete, followed by washing.
Visualizing Orthogonal Deprotection Strategies
The utility of these alternative protecting groups is best illustrated by their application in the synthesis of complex peptides, such as branched or cyclic peptides. The concept of orthogonality allows for the selective deprotection of one group while others remain intact, enabling site-specific modifications.
Caption: Orthogonality of common lysine protecting groups in Fmoc-SPPS.
The diagram above illustrates the principle of orthogonal protection. In a typical Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS), the α-amino group is protected with the base-labile Fmoc group. The ε-amino group of lysine can be protected with a variety of groups that are stable to the piperidine used for Fmoc removal but can be cleaved under different, specific conditions. This allows for the selective unmasking of the lysine side chain for further modification, such as branching or cyclization.
Workflow for Branched Peptide Synthesis
The synthesis of branched peptides is a powerful application of orthogonal protecting groups. A common strategy involves incorporating a lysine residue with its α-amino group protected by Fmoc and its ε-amino group protected by a group stable to piperidine, such as Dde or Alloc.
Caption: Workflow for branched peptide synthesis using an orthogonal Dde group.
This workflow demonstrates the sequential synthesis of a branched peptide. After the assembly of the main peptide chain, the orthogonal Dde protecting group on the lysine side chain is selectively removed.[14] This exposes the ε-amino group, which then serves as the starting point for the synthesis of the second peptide chain, resulting in a branched structure.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. rsc.org [rsc.org]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Teoc Protecting Group [en.highfine.com]
- 9. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]
- 11. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Cost-Benefit Analysis of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine in Peptide Synthesis and Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and bioconjugation, the selection of appropriately protected amino acid derivatives is a critical determinant of experimental success, influencing yield, purity, and overall cost-effectiveness. N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, a derivative of the non-natural D-lysine with both its alpha (α) and epsilon (ε) amino groups protected by tert-butoxycarbonyl (Boc) groups, presents a valuable tool for researchers. This guide provides a comprehensive cost-benefit analysis of using this reagent, comparing it with common alternative strategies, and offering detailed experimental protocols and workflows to inform decision-making in laboratory and drug development settings.
Executive Summary
The use of pre-protected this compound in Boc-based Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach by providing the protected amino acid ready for coupling. This can be particularly advantageous for researchers less experienced with the nuances of in-situ protection strategies. However, the higher upfront cost of this specialty reagent necessitates a careful evaluation against the more common and often more economical alternative of using a standard Fmoc-protected lysine derivative, such as Fmoc-D-Lys(Boc)-OH, within an Fmoc-based SPPS workflow. The choice between these strategies ultimately depends on a variety of factors including the specific peptide sequence, the scale of the synthesis, available expertise, and budgetary constraints. For bioconjugation applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), the selective deprotection of the ε-amino group of lysine is paramount, and the choice of protecting group strategy significantly impacts the homogeneity and efficacy of the final product.
Cost Analysis of Lysine Derivatives
A direct cost comparison reveals that pre-protected Boc-lysine derivatives are generally more expensive than their more commonly used Fmoc-protected counterparts. While exact prices for this compound often require a direct quote from suppliers, the available data for similar protected lysine derivatives indicates a significant price differential.
| Reagent | Supplier Example(s) | Price (USD) per Gram |
| This compound | MedChemExpress, SynQuest Labs | Price on Application (POA) |
| Fmoc-D-Lys(Boc)-OH | Sigma-Aldrich, MedChemExpress, Bachem | $34.00 - $57.29 |
| Z-D-Lys(Boc)-OH | Sigma-Aldrich, MedChemExpress, Moldb | $9.00 - $65.40 |
Note: Prices are subject to change and may vary between suppliers and based on purity and quantity.
The higher cost of this compound can be attributed to the additional synthetic steps required for its preparation. In contrast, Fmoc-D-Lys(Boc)-OH is a standard reagent in the widely adopted Fmoc-SPPS strategy, leading to larger-scale production and consequently lower prices.[] Z-protected lysine derivatives, while historically significant, are less commonly used in modern SPPS but can be a cost-effective option for specific applications, particularly in solution-phase synthesis.[2]
Performance Comparison in Peptide Synthesis
The primary alternative to using this compound in a Boc-SPPS workflow is the use of Fmoc-D-Lys(Boc)-OH in an Fmoc-SPPS workflow. The choice between these two fundamental strategies has significant implications for the synthesis process.
Key Differences in SPPS Strategies
| Feature | Boc-SPPS (using this compound) | Fmoc-SPPS (using Fmoc-D-Lys(Boc)-OH) |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically benzyl-based (Bzl) groups | Typically tert-butyl-based (tBu) groups |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (Boc and Bzl are both acid-labile but at different strengths) | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile) |
| Advantages | Can be effective for long or aggregation-prone sequences; potentially lower cost of some bulk reagents.[3] | Milder deprotection conditions; compatible with acid-sensitive modifications; easier automation.[3][4] |
| Disadvantages | Harsh and hazardous final cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[3] | Potential for side reactions like diketopiperazine formation at the dipeptide stage.[3] |
Yield and Purity
While direct comparative studies are limited, the general consensus in the field suggests that for most standard peptides, the Fmoc strategy often results in higher purity and comparable or better yields than the Boc strategy.[4][5] This is largely due to the milder deprotection conditions of the Fmoc group, which minimize the degradation of sensitive amino acid residues. For instance, a study on the synthesis of a difficult peptide sequence reported improved crude yield and purity when employing an optimized Fmoc-SPPS protocol.[3] However, for very long or aggregation-prone sequences, the Boc strategy can sometimes offer advantages due to the different solvation properties of the protected peptide chain.[3]
The use of a pre-protected di-Boc-D-lysine in a Boc-SPPS workflow simplifies the process by eliminating the need for in-situ protection steps, which can be a source of side reactions and incomplete protection if not performed optimally. This can potentially lead to a purer final product in the hands of less experienced researchers.
Experimental Protocols
Boc-Based Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide on a resin using Boc/Bzl chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/DMAP or pre-formed symmetrical anhydride).
-
Washing: Wash the resin thoroughly with DCM and isopropanol (IPA).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the Nα-Boc protecting group.[6][7]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents) and a coupling agent (e.g., HBTU, 2-3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 4-8 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final N-terminal Boc deprotection, wash and dry the peptide-resin. Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers (e.g., p-cresol, thioanisole).[6]
-
Purification: Precipitate the crude peptide with cold diethyl ether, dissolve in an appropriate aqueous/organic solvent mixture, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Boc)-OH
This protocol outlines the manual synthesis of a peptide on a resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Nα-Fmoc protecting group.[8]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-D-Lys(Boc)-OH:
-
Dissolve Fmoc-D-Lys(Boc)-OH (2-3 equivalents) and a coupling agent (e.g., HBTU, 2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final N-terminal Fmoc deprotection, wash and dry the peptide-resin. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane).[8]
-
Purification: Precipitate the crude peptide with cold diethyl ether, dissolve in an appropriate aqueous/organic solvent mixture, and purify by RP-HPLC.
Application in Bioconjugation: Antibody-Drug Conjugates (ADCs)
The ε-amino group of lysine residues is a common target for the conjugation of drugs to antibodies to form ADCs.[9][] The use of orthogonally protected lysine derivatives is crucial for controlling the site and stoichiometry of conjugation.
In this context, the choice between Boc and Fmoc strategies for synthesizing the peptide linker that will be attached to the antibody is critical. The ability to selectively deprotect the ε-amino group of a lysine residue within the peptide linker allows for the specific attachment of the cytotoxic payload.
Protocol for Lysine Conjugation to an Antibody
This is a general protocol for the non-site-specific conjugation of a drug to the lysine residues of an antibody.
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Linker-Payload Activation: Activate the linker-payload molecule containing an amine-reactive group (e.g., an N-hydroxysuccinimide ester).
-
Conjugation Reaction: Add the activated linker-payload to the antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for several hours.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or lysine).
-
Purification: Purify the resulting ADC from unconjugated antibody and excess linker-payload using techniques such as size-exclusion chromatography (SEC) or protein A chromatography.[11]
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like hydrophobic interaction chromatography (HIC), mass spectrometry, and SEC.[11]
Visualizing the Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Comparative workflows for Boc- and Fmoc-based SPPS.
Antibody-Drug Conjugation Workflow
Caption: General workflow for antibody-drug conjugation via lysine residues.
Conclusion and Recommendations
The choice between using this compound and its alternatives is a nuanced decision that requires careful consideration of multiple factors.
-
For routine peptide synthesis, especially for those with experience in SPPS, the Fmoc-based strategy using Fmoc-D-Lys(Boc)-OH is generally the more cost-effective and often higher-yielding approach. The milder reaction conditions and the wide availability of a diverse range of Fmoc-protected amino acids make it the preferred method for many applications.[][4]
-
For laboratories where Boc-SPPS is the established methodology, or for researchers who are less experienced with in-situ protection strategies, the use of this compound can offer a more straightforward and potentially more reliable route to incorporating D-lysine. The higher upfront cost of the reagent may be justified by a reduction in troubleshooting and potentially a purer crude product.
-
In the context of bioconjugation and ADC development, the choice of lysine protecting group strategy within the peptide linker is critical. The orthogonality of the Fmoc/tBu strategy often provides greater flexibility for the site-specific introduction of payloads. However, the stability of the Boc group under certain conditions may be advantageous depending on the overall synthetic route.
Ultimately, the optimal choice will depend on the specific goals of the research, the complexity of the target molecule, and the resources available. It is recommended that researchers carefully evaluate these factors and, when possible, perform small-scale pilot syntheses to determine the most efficient and cost-effective strategy for their particular application.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
Validating the Incorporation of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is critical for creating peptides and proteins with novel functions. This guide provides an objective comparison between traditional Edman degradation and modern mass spectrometry for validating the incorporation of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine. While Edman degradation is a cornerstone of protein sequencing, its application to modified amino acids, particularly those with N-terminal protecting groups, is severely limited. This guide will demonstrate why mass spectrometry is the superior and essential tool for this validation, supported by experimental protocols and data.
Comparative Analysis of Validation Methods
The choice of analytical method is crucial for confirming the successful synthesis of a modified peptide. Edman degradation, while historically significant, is fundamentally incompatible with N-terminally protected amino acids. In contrast, mass spectrometry offers the specificity and flexibility required to analyze complex and modified peptides.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential removal and identification of N-terminal amino acids. | Measures the mass-to-charge ratio of peptides and their fragments to determine the amino acid sequence and modifications. |
| Applicability to N2-Boc-Lysine | Not applicable. The N-terminal Boc group blocks the initial chemical reaction.[1][2][3][4] | Highly applicable. Can analyze N-terminally blocked peptides and identify the mass of the modified residue. |
| Specificity | High for standard, unprotected N-terminal amino acids. | High; can pinpoint the exact location and mass of the unnatural amino acid. |
| Sensitivity | High (pmol range), but requires a pure sample.[1] | Very high (fmol to amol range), suitable for complex mixtures. |
| Information Provided | N-terminal sequence of unprotected peptides. | Full peptide sequence, precise mass of modifications, and location of modifications. |
| Throughput | Low; sequential, one residue at a time. | High; can be automated for rapid analysis of many samples. |
Edman Degradation: A Theoretical and Impractical Approach
Edman degradation sequentially removes amino acids from the N-terminus of a peptide. The process involves reacting the free N-terminal α-amino group with phenyl isothiocyanate (PITC).[1][2] However, in this compound, the N-terminal α-amino group (N2) is protected by a tert-butoxycarbonyl (Boc) group. This blockage prevents the initial PITC coupling reaction, making the entire Edman degradation process unviable for a peptide starting with this residue.[1][3][4]
Logical Workflow for Edman Degradation
Experimental Protocol: Edman Degradation (General)
This protocol describes the general steps for Edman degradation. It is provided for informational purposes and will not yield results for an N-terminally Boc-protected peptide.
-
Sample Preparation: The purified peptide is immobilized on a solid support, typically a PVDF membrane.
-
Coupling: The immobilized peptide is treated with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative at the free N-terminus.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide using an anhydrous acid, such as trifluoroacetic acid (TFA), forming a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).
-
Cycle Repetition: The remaining peptide undergoes subsequent cycles of coupling, cleavage, and conversion to sequence the next amino acids.
Mass Spectrometry: The Definitive Validation Method
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for validating the incorporation of unnatural and protected amino acids.[5] It directly measures the mass of the peptide, allowing for confirmation of the successful incorporation of the modified residue. Tandem mass spectrometry (MS/MS) further fragments the peptide, providing sequence information and pinpointing the exact location of the modification.
The presence of the two Boc groups on the D-lysine residue adds a specific mass to the amino acid, which can be precisely detected. During MS/MS analysis, the Boc groups are known to be labile and can produce characteristic neutral losses, further confirming the identity of the modification.
Experimental Workflow for Mass Spectrometry
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the synthesized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[5]
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass-to-charge (m/z) range that includes the theoretical m/z of the target peptide.
-
MS/MS Activation: Use Collision-Induced Dissociation (CID) on the precursor ion corresponding to the target peptide.
-
Collision Energy: Employ a ramped collision energy to ensure fragmentation of both the peptide backbone and the labile Boc groups.
-
Expected Quantitative Data from Mass Spectrometry
The primary data from the MS analysis will be the accurate mass of the peptide. The theoretical mass of this compound is 346.43 g/mol . The incorporation of this residue will increase the peptide's mass accordingly.
| Data Point | Expected Result | Interpretation |
| Theoretical Mass of Peptide | Calculated based on the desired sequence. | The expected mass if synthesis and incorporation were successful. |
| Observed Mass from MS1 Scan | Should match the theoretical mass within a small margin of error (e.g., <5 ppm). | Confirms the successful incorporation of the modified amino acid. |
| MS/MS Fragmentation | b- and y-type ions confirming the peptide backbone sequence. | Provides sequence-level confirmation. |
| Characteristic Neutral Loss | Neutral loss of 100 Da (Boc group) from precursor or fragment ions. | Diagnostic evidence for the presence of the Boc protecting groups. |
Conclusion
For the validation of this compound incorporation into a peptide, Edman degradation is not a viable technique due to the inherent chemical incompatibility with the N-terminally protected amino acid. In contrast, mass spectrometry, particularly LC-MS/MS, provides a robust, sensitive, and definitive method for confirmation. It not only verifies the correct mass of the final peptide but also pinpoints the exact location of the modification through fragmentation analysis. Therefore, for researchers working with unnatural amino acids with protecting groups, mass spectrometry is the indispensable and recommended validation tool.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Coupling Reagents for N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
In the synthesis of peptides and complex molecules, the efficient and clean formation of amide bonds is paramount. For researchers incorporating the orthogonally protected amino acid N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH), the choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the preservation of stereochemical integrity. This guide provides a comparative analysis of four commonly employed coupling reagents: HATU, HBTU, PyBOP, and EDC in combination with HOBt, supported by illustrative experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent hinges on a balance of reactivity, cost, and the potential for side reactions, most notably racemization. Reagents like HATU are known for their high efficiency, especially in sterically hindered couplings, while carbodiimides such as EDC offer a cost-effective alternative.[1][2]
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time | Relative Purity | Key Considerations |
| HATU | 90-98% | 10-60 minutes[1] | Very High | High reactivity, suitable for sterically hindered couplings with low racemization.[3] Higher cost.[1] |
| HBTU | 85-95% | 10-60 minutes[1] | High | Good balance of reactivity and stability. Cost-effective for routine couplings.[1] |
| PyBOP | 80-90% | 30-120 minutes | High | Phosphonium-based reagent, avoids guanidinylation side products. Generally lower reactivity than HATU.[2][3] |
| EDC/HOBt | 70-90% | 1-4 hours[1] | Good to High | Cost-effective; water-soluble byproducts are easily removed.[4] Can be less efficient and prone to racemization without an additive like HOBt.[4] |
Note: The data presented are typical literature values for peptide couplings and are intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Reaction Mechanisms and Workflow
The general workflow for the coupling of an incoming N-protected amino acid to this compound involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack by the free amine of a corresponding ester of the lysine derivative. The choice of coupling reagent dictates the nature of the activated intermediate.
Uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP, facilitate the in-situ formation of highly reactive O-acylisouronium or phosphonium intermediates, which then react with HOBt or HOAt (in the case of HATU) to form active esters.[1][5] Carbodiimides such as EDC activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then typically converted to a more stable and selective active ester by an additive like HOBt to minimize side reactions.[4]
Caption: General experimental workflow for the coupling of an N-protected amino acid to N2,N6-Bis(Boc)-D-lysine.
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of a generic N-protected amino acid to the methyl ester of this compound. For a definitive comparative study, it is crucial to maintain consistent conditions (solvent, equivalents of reactants and base, temperature, and reaction time) across all methods.
Materials:
-
N-Protected Amino Acid
-
This compound methyl ester
-
Coupling Reagent (HATU, HBTU, PyBOP, or EDC/HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol 1: Coupling with HATU
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Protected Amino Acid (1.0 eq.), HATU (1.1 eq.), and N2,N6-Bis(Boc)-D-lysine methyl ester (1.0 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 10-60 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with HBTU
-
In a separate vessel, pre-activate the N-Protected Amino Acid (1.0 eq.) with HBTU (1.1 eq.) and DIPEA (2.0 eq.) in anhydrous DMF for 1-2 minutes.[1]
-
In the main reaction flask, dissolve N2,N6-Bis(Boc)-D-lysine methyl ester (1.0 eq.) in anhydrous DMF.
-
Add the pre-activated amino acid solution to the lysine derivative solution.
-
Stir the reaction at room temperature for 10-60 minutes.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 6-8).
Protocol 3: Coupling with PyBOP
-
In a round-bottom flask under an inert atmosphere, dissolve the N-Protected Amino Acid (1.1 eq.), PyBOP (1.1 eq.), and N2,N6-Bis(Boc)-D-lysine methyl ester (1.0 eq.) in anhydrous DMF.[6]
-
Add DIPEA (2.2 eq.) to the solution.[6]
-
Stir the mixture at room temperature for 30-120 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 6-8).
Protocol 4: Coupling with EDC/HOBt
-
In a round-bottom flask, dissolve the N-Protected Amino Acid (1.0 eq.), HOBt (1.1 eq.), and N2,N6-Bis(Boc)-D-lysine methyl ester (1.0 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 6-8). The aqueous washes are particularly effective at removing the urea byproduct from EDC.[4]
Conclusion
The choice of coupling reagent for the acylation of this compound is a critical decision that balances efficiency, cost, and the specific demands of the synthetic target. For challenging couplings where high purity and minimal racemization are essential, HATU is often the reagent of choice, despite its higher cost.[3] HBTU and PyBOP offer robust and slightly more economical alternatives for a wide range of applications.[1][3] For cost-sensitive syntheses, particularly at a larger scale, EDC/HOBt remains a viable and effective option, provided that the reaction conditions are carefully controlled to mitigate potential side reactions.[1] Ultimately, the optimal reagent will depend on the specific amino acid being coupled, the scale of the reaction, and the purity requirements of the final product.
References
Safety Operating Guide
Proper Disposal of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling N2,N6-Bis(tert-butoxycarbonyl)-D-lysine must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet recommendations.
Hazard Identification and Safety Precautions
This compound may cause skin, eye, and respiratory tract irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust respirator should be used, especially when handling the powder form, to avoid inhalation[1][2].
-
Body Protection: A lab coat or full suit and boots are recommended to prevent skin contact[2].
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company[3]. The following steps provide a general guideline for handling waste and spills prior to professional disposal.
1. Waste Collection:
- Place residues and contaminated materials in a clean, dry, sealable, and clearly labeled container.
- Ensure containers are kept tightly closed when not in use to prevent the release of dust or fumes.
2. Spill Management:
- Dry Spills:
- Immediately clean up all spills, avoiding dust generation[1].
- Use dry clean-up procedures such as sweeping or shoveling[1]. Consider using a vacuum with an explosion-proof design that is properly grounded[1].
- Place the spilled material into a designated, labeled container for disposal.
- Wet Spills:
- Vacuum or shovel the material into a labeled container for disposal[1].
- Wash the spill area thoroughly with large amounts of water[1].
- Prevent runoff from entering drains or waterways. If contamination of drains occurs, notify emergency services immediately[1].
3. Final Disposal:
- Dispose of the waste container at an authorized hazardous or special waste collection point, following all local, state, and federal regulations[1][3].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C16H30N2O6 |
| Molecular Weight | 346.42 g/mol |
| Appearance | Solid |
| Storage Temperature | Store locked up in a well-ventilated place with the container tightly closed[1]. Specific temperatures of -20°C for pure form and -80°C in solvent are also recommended for long-term storage[4]. |
Experimental Protocols
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists[1][5].
-
Skin Contact: Remove contaminated clothing and flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs[1][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2][5].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and contact a doctor or Poison Control Center immediately[5].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling N2,N6-Bis(tert-butoxycarbonyl)-D-lysine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like N2,N6-Bis(tert-butoxycarbonyl)-D-lysine. This document provides immediate, procedural guidance for the safe handling, operation, and disposal of this compound, aiming to be a trusted resource for laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment
This compound is a powdered chemical that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE) is the first line of defense to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile Gloves | Powder-free, disposable | Offers good resistance to a variety of chemicals and prevents contamination.[2][3][4] |
| Respiratory Protection | N95 or FFP2 Respirator | NIOSH or EN 149 approved | Minimizes inhalation of fine dust particles.[5][6] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. |
Below is a diagram illustrating the decision-making process for selecting the appropriate PPE.
Caption: PPE selection workflow for handling powdered chemicals.
Operational Plan: Step-by-Step Handling Protocol
Following a standardized protocol for handling this compound minimizes the risk of exposure and contamination.
Experimental Workflow
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Have all necessary equipment (spatulas, weighing paper, containers) ready.
-
-
Weighing and Handling:
-
To prevent the generation of dust, handle the powder gently.[7]
-
Use a dedicated spatula for this chemical.
-
Weigh the desired amount on weighing paper or in a suitable container within the fume hood or ventilated area.
-
Close the main container tightly immediately after use.
-
-
In Case of a Spill:
-
For small spills, gently sweep up the powder, avoiding dust creation, and place it in a sealed container for disposal.
-
Clean the spill area with a damp cloth.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling:
-
Thoroughly clean all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye and respiratory protection).
-
Wash hands thoroughly with soap and water.
-
Below is a diagram illustrating the standard operating procedure for handling the chemical.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. This compound is not classified as a hazardous waste, but it should be disposed of responsibly.[8]
Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Collect in a clearly labeled, sealed container. Dispose of through your institution's chemical waste program. |
| Contaminated Labware (e.g., weighing paper, gloves) | Place in a designated solid waste container. |
| Empty Chemical Container | Deface the label and dispose of it in the regular trash, provided it is completely empty.[9] |
Waste Disposal Workflow
The following diagram outlines the decision-making process for the disposal of chemical-related waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. farmstandapp.com [farmstandapp.com]
- 3. titansmedicare.com [titansmedicare.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 6. nanospace.store [nanospace.store]
- 7. Equipment and Best Practices for Safe Fine Powder Handling [hhdesignmfg.com]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
